molecular formula C21H18O11 B12378295 Norwogonin-8-O-glucuronide

Norwogonin-8-O-glucuronide

Cat. No.: B12378295
M. Wt: 446.4 g/mol
InChI Key: YFWMSXQNCPRTKO-ZUGPOPFOSA-N
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Description

(2S,3S,4S,5R,6S)-6-(5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has been reported in Scutellaria indica and Scutellaria discolor with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18O11

Molecular Weight

446.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O11/c22-9-6-11(24)17(31-21-16(27)14(25)15(26)19(32-21)20(28)29)18-13(9)10(23)7-12(30-18)8-4-2-1-3-5-8/h1-7,14-16,19,21-22,24-27H,(H,28,29)/t14-,15-,16+,19-,21+/m0/s1

InChI Key

YFWMSXQNCPRTKO-ZUGPOPFOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Biological Activity of Norwogonin-8-O-glucuronide: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Norwogonin-8-O-glucuronide is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of the known biological activities of its parent compound, Norwogonin, and discusses the potential implications of glucuronidation on its function. This information is intended to serve as a foundation for future research into this specific metabolite.

Introduction

Norwogonin, a flavonoid extracted from Scutellaria baicalensis, has garnered significant interest for its diverse pharmacological properties. As with many flavonoids, Norwogonin undergoes extensive metabolism in the body, with glucuronidation being a primary phase II detoxification pathway. This process, which enhances water solubility and facilitates excretion, results in the formation of metabolites such as this compound.[1] While the biological activities of the aglycone Norwogonin are increasingly well-documented, the specific functions of its glucuronidated forms remain largely unexplored. Glucuronidation can significantly alter the bioactivity of a compound, sometimes leading to a decrease, or in certain instances, an enhancement of its effects.[2][3] This guide will delve into the established biological activities of Norwogonin and provide a framework for understanding the potential role of its 8-O-glucuronide metabolite.

The Biological Activities of Norwogonin (Aglycone)

Norwogonin has demonstrated a range of biological effects in preclinical studies, primarily centered around its anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-inflammatory and Anti-arthritic Activity

In vitro and in vivo studies have highlighted the potential of Norwogonin in mitigating inflammatory conditions such as rheumatoid arthritis (RA).[4] A key mechanism is its ability to inhibit osteoclast differentiation and function, which are critical processes in the inflammatory bone erosion characteristic of RA.[4]

Quantitative Data on Anti-inflammatory and Anti-osteoclastogenic Effects of Norwogonin

Parameter Cell/Animal Model Treatment/Concentration Observed Effect Reference
Cell ViabilityBone marrow-derived monocytes/macrophages (BMMs)80, 100, 120, 140, 160 μM NorwogoninNo significant cellular toxicity observed.[4]
Osteoclast DifferentiationLPS-stimulated BMMs160 μM NorwogoninInhibition of osteoclast differentiation.[4]
Arthritis ProgressionCollagen-induced arthritis (CIA) mice30 mg/kg Norwogonin (intraperitoneal injection every other day)Mitigation of clinical arthritis progression and attenuation of bone destruction.[4]

Experimental Protocol: In Vitro Osteoclastogenesis Assay

  • Cell Culture: Bone marrow-derived monocytes/macrophages (BMMs) are cultured in a 96-well plate at a density of 3 × 10^5 cells/mL.

  • Treatment: Cells are stimulated with an osteoclast differentiation induction medium in the presence of varying concentrations of Norwogonin (80-160 μM).

  • Cell Viability Assessment: The Enhanced Cell Counting Kit 8 (CCK-8) assay is used to determine the cellular toxicity of Norwogonin after 48 hours of incubation.

  • Osteoclast Differentiation Analysis: After stimulation, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are then counted to quantify osteoclast formation.[4]

Signaling Pathways Involved in the Anti-inflammatory Action of Norwogonin

Norwogonin exerts its anti-inflammatory effects by modulating key signaling pathways. Network pharmacology has identified potential targets including IKBKB, GSK3B, PIK3CG, and PTGS2.[4] It has been shown to suppress LPS-driven reactive oxygen species (ROS) production and calcium (Ca2+) oscillations.[4]

Norwogonin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS Production TLR4->ROS Ca_Oscillations Calcium (Ca²⁺) Oscillations TLR4->Ca_Oscillations Osteoclastogenesis Osteoclast Differentiation & Function ROS->Osteoclastogenesis Ca_Oscillations->Osteoclastogenesis Norwogonin Norwogonin Norwogonin->ROS Inhibits Norwogonin->Ca_Oscillations Inhibits Inflammation Inflammatory Bone Erosion Osteoclastogenesis->Inflammation

Caption: Norwogonin's inhibition of LPS-induced inflammatory signaling.

Antioxidant Activity

Norwogonin exhibits significant antioxidant properties, which are attributed to the presence of the C-8 hydroxyl group.[5] Its antioxidant activity has been demonstrated in various assays, including DPPH radical scavenging, superoxide (B77818) radical scavenging, and nitric oxide radical scavenging.[5]

Quantitative Data on the Antioxidant Activity of Norwogonin

Assay IC50 / EC50 Value Reference
DPPH Radical ScavengingEC50 = 0.26 ± 0.01 mmol∙mL⁻¹[5]
Ferrous Iron Chelating CapacityIC50 = 0.26 mmol∙mL⁻¹[5]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of Norwogonin are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.[5]

Antioxidant_Mechanism Norwogonin Norwogonin (with C-8 OH group) Chelation Metal Ion Chelation (e.g., Fe²⁺) Norwogonin->Chelation Neutralization Radical Neutralization Norwogonin->Neutralization Free_Radicals Free Radicals (e.g., DPPH, Superoxide) Free_Radicals->Neutralization Oxidative_Stress Reduced Oxidative Stress Chelation->Oxidative_Stress Neutralization->Oxidative_Stress

Caption: Antioxidant mechanisms of Norwogonin.

Glucuronidation of Flavonoids and its Implications

Glucuronidation is a major metabolic pathway for flavonoids, catalyzed by UDP-glucuronosyltransferases (UGTs).[1] This process involves the conjugation of a glucuronic acid moiety to a hydroxyl group on the flavonoid structure, thereby increasing its hydrophilicity and facilitating its elimination from the body.[1]

General Effects of Glucuronidation on Flavonoid Bioactivity:

  • Increased Bioavailability: Glucuronidation can enhance the absorption and circulation of flavonoids in the bloodstream.[2]

  • Altered Biological Activity: The addition of a glucuronide group can modify the pharmacological effects of the parent compound. In many cases, glucuronidation leads to a reduction or loss of activity. However, some flavonoid glucuronides have been shown to retain or even exhibit enhanced bioactivity.[2][3] For instance, baicalein-7-O-β-glucuronide has been associated with wound healing and anticancer activities.[3]

Metabolism of the Structurally Related Flavonoid, Wogonin:

Studies on wogonin, a closely related flavonoid, have shown that it undergoes extensive glucuronidation, with wogonin-7β-D-glucuronide being its major metabolite.[5] The plasma levels of this glucuronide were found to be significantly higher than the parent compound.[5] This suggests that Norwogonin is also likely to be extensively metabolized to its glucuronide forms, including this compound, upon administration.

Glucuronidation_Process Norwogonin Norwogonin (Aglycone) UGT UDP-glucuronosyltransferases (UGTs) Norwogonin->UGT Glucuronide This compound UGT->Glucuronide Excretion Increased Water Solubility & Excretion Glucuronide->Excretion Bioactivity Altered Biological Activity (Unknown) Glucuronide->Bioactivity

Caption: The metabolic pathway of Norwogonin to its glucuronide.

Conclusion and Future Perspectives

While there is a growing body of evidence supporting the therapeutic potential of Norwogonin, a significant knowledge gap exists regarding the biological activity of its metabolites, particularly this compound. Given that glucuronidation is a major metabolic fate of flavonoids and can profoundly impact their bioactivity, it is crucial to investigate the pharmacological profile of this specific metabolite.

Future research should focus on:

  • Chemical or enzymatic synthesis of this compound to obtain sufficient quantities for biological testing.

  • In vitro screening of this compound for anti-inflammatory, antioxidant, and anticancer activities to compare its potency with the parent compound.

  • Pharmacokinetic studies to determine the plasma concentrations of Norwogonin and its glucuronide metabolites after administration.

  • Mechanism of action studies to elucidate the signaling pathways modulated by this compound.

A thorough understanding of the biological activities of this compound is essential for a complete assessment of the therapeutic potential of Norwogonin and for the development of novel flavonoid-based drugs.

References

The Cellular Enigma of Norwogonin-8-O-glucuronide: An In-depth Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norwogonin-8-O-glucuronide, a metabolite of the naturally occurring flavone (B191248) norwogonin (B192581), is increasingly gaining attention for its potential therapeutic applications. While direct experimental evidence on the glucuronide form is limited, a comprehensive analysis of its aglycone, norwogonin, provides a robust framework for understanding its cellular mechanism of action. This technical guide synthesizes the current knowledge, postulating that this compound functions primarily as a prodrug, which upon cellular uptake and hydrolysis, releases the bioactive norwogonin. This guide will delve into the well-documented anti-cancer, anti-inflammatory, and antioxidant properties of norwogonin, detailing its impact on key signaling pathways, providing quantitative data from pertinent studies, and outlining the experimental protocols used to elucidate these mechanisms.

The Prodrug Hypothesis: Unmasking the Active Form

Flavonoids, including norwogonin, are extensively metabolized in the body, with glucuronidation being a major phase II metabolic pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates a glucuronic acid moiety to the flavonoid, increasing its water solubility and facilitating its excretion. It is widely accepted that many flavonoid glucuronides possess limited biological activity themselves. Instead, they can be transported into cells and then hydrolyzed by intracellular β-glucuronidases, releasing the active aglycone to exert its pharmacological effects.

Based on this established paradigm of flavonoid metabolism, this guide operates on the central hypothesis that this compound's mechanism of action is primarily attributable to the bioactivity of its aglycone, norwogonin. The following sections, therefore, focus on the detailed molecular mechanisms of norwogonin.

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Intracellular Hydrolysis (β-glucuronidase) Intracellular Hydrolysis (β-glucuronidase) Cellular Uptake->Intracellular Hydrolysis (β-glucuronidase) Norwogonin (Active Aglycone) Norwogonin (Active Aglycone) Intracellular Hydrolysis (β-glucuronidase)->Norwogonin (Active Aglycone) Biological Effects Biological Effects Norwogonin (Active Aglycone)->Biological Effects

Figure 1: Proposed prodrug mechanism of this compound.

Core Mechanisms of Action: The Bioactivity of Norwogonin

Norwogonin has been demonstrated to exert its cellular effects through multiple interconnected pathways, primarily revolving around the induction of apoptosis in cancer cells, and the suppression of inflammatory and oxidative stress responses.

Induction of Apoptosis in Cancer Cells

Norwogonin has shown significant pro-apoptotic activity in various cancer cell lines. This is achieved through the modulation of several key signaling cascades.

The transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) are crucial for cancer cell proliferation, survival, and resistance to apoptosis. Norwogonin has been shown to suppress the activation of both these pathways.

The mechanism of this inhibition is linked to the downregulation of Transforming Growth Factor-β-activated kinase 1 (TAK1). TAK1 is an upstream kinase that plays a pivotal role in the activation of both the NF-κB and STAT3 pathways. By inhibiting TAK1, norwogonin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target anti-apoptotic genes. Similarly, the inhibition of TAK1 can lead to a reduction in the phosphorylation of STAT3, thereby inhibiting its activation.

cluster_0 Norwogonin's Inhibitory Action cluster_1 Downstream Effects Norwogonin Norwogonin TAK1 TAK1 Norwogonin->TAK1 inhibition IKK IKK TAK1->IKK activates STAT3 STAT3 TAK1->STAT3 activates phosphorylation IκBα IκBα IKK->IκBα phosphorylates for degradation NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_nucleus NF-κB Nuclear Translocation pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_nucleus p-STAT3 Nuclear Translocation GeneTranscription Gene Transcription (Anti-apoptotic, Pro-proliferative) NFκB_nucleus->GeneTranscription promotes pSTAT3_nucleus->GeneTranscription promotes Apoptosis Apoptosis GeneTranscription->Apoptosis inhibits CellProliferation CellProliferation GeneTranscription->CellProliferation promotes

Figure 2: Norwogonin's inhibition of NF-κB and STAT3 signaling pathways.

Norwogonin can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by changes in the mitochondrial membrane potential and the regulation of the Bcl-2 family of proteins. Norwogonin has been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][2] This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Norwogonin Norwogonin Bax Bax (Pro-apoptotic) Norwogonin->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Norwogonin->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Norwogonin's induction of the mitochondrial apoptosis pathway.
Anti-inflammatory and Antioxidant Effects

Norwogonin also exhibits potent anti-inflammatory and antioxidant properties, which are often interconnected.

The anti-inflammatory effects of norwogonin are largely mediated through its inhibition of the NF-κB pathway, as described above. By preventing the nuclear translocation of NF-κB, norwogonin suppresses the expression of pro-inflammatory cytokines and enzymes.

Norwogonin acts as an antioxidant by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[1] Studies have shown that norwogonin can reduce the production of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1] This antioxidant activity helps to mitigate cellular damage caused by oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on norwogonin, providing a comparative overview of its efficacy in various cell lines and experimental conditions.

Table 1: IC50 Values of Norwogonin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer32.24
BT-549Triple-Negative Breast Cancer56.2
HCC70Triple-Negative Breast Cancer39.05
HCC1806Triple-Negative Breast Cancer37.3
Human Colorectal CarcinomaColorectal Cancer15.5[2]
HL-60Leukemia21.7 ± 1.5

Table 2: Effects of Norwogonin on Protein Expression

Cell LineTreatmentProteinChange in ExpressionReference
MDA-MB-231Norwogonin (10-40 µM)NF-κB (p65)Decreased
MDA-MB-231Norwogonin (10-40 µM)p-STAT3 (Ser727)Decreased
MDA-MB-231Norwogonin (10-40 µM)TAK1Decreased
MDA-MB-231NorwogoninBax/Bcl-2 ratioIncreased
PC12NorwogoninBaxDecreased[1]
PC12NorwogoninBcl-2Increased[1]
PC12NorwogoninCleaved Caspase-3Decreased[1]
Human Colorectal CarcinomaNorwogoninBaxIncreased[2]
Human Colorectal CarcinomaNorwogoninBcl-2Decreased[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability Assay (MTT Assay)

cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation and Formazan (B1609692) Solubilization cluster_2 Data Acquisition A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Norwogonin B->C D Add MTT solution E Incubate for 4h D->E F Add solubilization buffer E->F G Measure absorbance at 570 nm

Figure 4: Workflow for the MTT cell viability assay.
  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of norwogonin or vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plate is incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for NF-κB, STAT3, Bax, and Bcl-2
  • Cell Lysis: After treatment with norwogonin, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p65, anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

cluster_0 Cell Preparation and Staining cluster_1 Flow Cytometry Analysis A Harvest and wash cells B Resuspend in binding buffer A->B C Add Annexin V-FITC and PI B->C D Incubate in the dark C->D E Acquire data on flow cytometer F Analyze cell populations (Live, Early Apoptotic, Late Apoptotic/Necrotic) E->F

Figure 5: Workflow for apoptosis analysis by Annexin V/PI staining.
  • Cell Harvesting: Following treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

  • Data Analysis: The percentage of cells in different populations is determined:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its biological effects through its conversion to the active aglycone, norwogonin. Norwogonin, in turn, modulates a range of critical cellular pathways, leading to anti-cancer, anti-inflammatory, and antioxidant activities. Its ability to inhibit the pro-survival NF-κB and STAT3 signaling pathways, while simultaneously activating the mitochondrial apoptosis pathway, makes it a promising candidate for further investigation in drug development.

Future research should focus on directly investigating the cellular uptake, hydrolysis, and potential intrinsic activity of this compound. Pharmacokinetic studies are also crucial to understand its bioavailability and metabolic fate in vivo. A deeper understanding of the glucuronide form will be essential for optimizing its therapeutic potential and advancing it towards clinical applications. This guide provides a comprehensive foundation for researchers to design and interpret future studies in this promising area of natural product-based drug discovery.

References

In Vivo Metabolism of Norwogonin to its Glucuronide Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norwogonin (B192581) (5, 7, 8-trihydroxyflavone) is a flavonoid with demonstrated antioxidant and neuroprotective properties. Understanding its metabolic fate is crucial for the development of norwogonin-based therapeutics. This technical guide provides a comprehensive overview of the predicted in vivo metabolism of norwogonin, with a specific focus on its conversion to glucuronide conjugates. Due to the limited direct research on norwogonin's in vivo metabolism, this guide leverages extensive data from its structurally similar analogue, wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), and other flavonoids to project a likely metabolic pathway and provide relevant experimental protocols. This document outlines the probable enzymatic processes, summarizes key pharmacokinetic parameters from related compounds, details applicable experimental methodologies, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

Norwogonin is a natural flavone (B191248) that has garnered interest for its potential therapeutic applications. The bioavailability and efficacy of flavonoids are heavily influenced by their metabolic conversion in the body, primarily through phase II conjugation reactions such as glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compounds, facilitating their excretion. A thorough understanding of the glucuronidation of norwogonin is essential for predicting its pharmacokinetic profile, bioavailability, and potential drug-drug interactions.

Predicted Metabolic Pathway of Norwogonin Glucuronidation

Based on the metabolism of structurally related flavonoids like wogonin, it is predicted that norwogonin undergoes extensive glucuronidation in vivo. The presence of hydroxyl groups at the C5, C7, and C8 positions makes it a prime substrate for UGT enzymes.

The primary sites of glucuronidation for flavonoids are the liver and the intestine. The specific UGT isoforms involved in the metabolism of wogonin have been identified as UGT1A9 in the liver and UGT1A10 in the intestine. Given the structural similarities, it is highly probable that these same UGT isoforms are responsible for the glucuronidation of norwogonin.

The predicted metabolic conversion is illustrated in the signaling pathway diagram below.

Norwogonin_Metabolism cluster_absorption Absorption cluster_metabolism Phase II Metabolism (Liver & Intestine) cluster_excretion Excretion Norwogonin Norwogonin UGT UDP-Glucuronosyltransferases (e.g., UGT1A9, UGT1A10) Norwogonin->UGT Glucuronidation Glucuronide Norwogonin-Glucuronide UGT->Glucuronide Urine_Bile Urine / Bile Glucuronide->Urine_Bile

Predicted metabolic pathway of norwogonin glucuronidation.

Quantitative Data: Pharmacokinetics of Wogonin in Rats

Table 1: Pharmacokinetic Parameters of Wogonin in Rats after Intravenous Administration

Dose (mg/kg)t1/2 (min)Cmax (ng/mL)AUC0-∞ (mg/L·min)
10~14-112.13
20~14--
40~14-758.19

Data sourced from a study on the pharmacokinetics of wogonin in rats.[1][2]

Table 2: Pharmacokinetic Parameters of Wogonin in Rats after Intragastric Administration

Dose (mg/kg)Tmax (min)Cmax (ng/mL)Oral Bioavailability (%)
100283001.10

Data sourced from a study on the pharmacokinetics of wogonin in rats.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of in vivo flavonoid metabolism, which can be adapted for norwogonin.

Animal Studies for Pharmacokinetics
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration:

    • Intravenous (i.v.): Norwogonin is dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water) and administered via the tail vein.

    • Oral (p.o.): Norwogonin is suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by gavage.

  • Sample Collection: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) after administration.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Quantification of Norwogonin and its Glucuronide in Plasma
  • Sample Preparation:

    • Plasma samples are thawed.

    • An internal standard (e.g., another flavonoid not present in the sample) is added.

    • Proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol.

    • The mixture is vortexed and centrifuged.

    • The supernatant is collected and evaporated to dryness.

    • The residue is reconstituted in the mobile phase for analysis.

  • Analytical Method:

    • A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is the standard for quantification.

    • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of acetonitrile and water (containing a modifier like formic acid).

    • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) for specific quantification of norwogonin and its glucuronide.

  • Quantification of Glucuronide: To quantify the total amount of norwogonin (free and conjugated), plasma samples can be incubated with β-glucuronidase to hydrolyze the glucuronide conjugate back to the parent norwogonin before the extraction and analysis steps. The concentration of the glucuronide is then calculated by subtracting the concentration of free norwogonin from the total concentration.

The general workflow for an in vivo metabolism study is depicted in the following diagram.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Administration Norwogonin Administration (i.v. or p.o.) to Rats Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep HPLC_MS HPLC-MS/MS Analysis Sample_Prep->HPLC_MS Data_Analysis Pharmacokinetic Analysis HPLC_MS->Data_Analysis

General experimental workflow for in vivo metabolism studies.

Conclusion

While direct in vivo metabolic studies on norwogonin are currently lacking, a robust framework for its investigation can be established based on the extensive research conducted on its structural analogue, wogonin, and other flavonoids. It is highly anticipated that norwogonin undergoes significant glucuronidation in the liver and intestines, mediated by UGT enzymes. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to elucidate the pharmacokinetic profile of norwogonin and its glucuronide metabolites. Such studies are imperative for the future clinical development of norwogonin as a therapeutic agent.

References

Pharmacokinetics and Bioavailability of Norwogonin-8-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin (B192581), a flavonoid found in Scutellaria baicalensis, has garnered significant interest for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.[1][2] Upon administration, norwogonin, like many flavonoids, undergoes extensive metabolism, with glucuronidation being a primary pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of metabolites such as Norwogonin-8-O-glucuronide.[3][4] Glucuronidation significantly alters the physicochemical properties of the parent flavonoid, generally increasing its water solubility and facilitating its excretion, which in turn profoundly impacts its bioavailability and pharmacokinetic profile.[5]

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound. Due to a lack of direct studies on this compound, this guide leverages data from its aglycone, norwogonin, and the closely related flavonoid, wogonin (B1683318), and its glucuronide metabolites. This information serves as a valuable surrogate to infer the likely pharmacokinetic behavior of this compound and to guide future research and drug development efforts.

Comparative Pharmacokinetic Data

While specific pharmacokinetic parameters for this compound are not available in the current literature, studies on the parent compound, norwogonin, and the related compound, wogonin, provide valuable insights. The following tables summarize the pharmacokinetic parameters of wogonin and its metabolites, which can be used for comparative analysis.

Table 1: Pharmacokinetic Parameters of Wogonin in Rats after Intravenous and Intragastric Administration [6]

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (0-∞) (mg/L·min)T½ (min)Oral Bioavailability (%)
Intravenous10--112.13~14-
Intravenous20---~14-
Intravenous40--758.19~14-
Intragastric100300~28--1.10

Table 2: Pharmacokinetic Parameters of Wogonin in Sprague-Dawley Rats After Oral Administration of Scutellaria baicalensis Extract [7]

CompoundDose (g/kg of extract)Cmax (ng/mL)Tmax (min)
Wogonin4.579.815

Table 3: Comparative Pharmacokinetics of Wogonin and its Glucuronide Metabolite in Beagles After Oral Administration of Wogonin Salt Solution [8]

AnalyteCmax (ng/mL)T½ (h)AUC (0-∞)
Free Wogonin12.3 ± 3.34.94 ± 2.53-
Total Wogonin (after hydrolysis)156.5 ± 40.99.1 ± 5.2>30 times higher than free wogonin

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pharmacokinetic parameters. As no specific protocols for this compound are published, a representative methodology based on studies of wogonin in rats is provided below.[6]

Animal Studies
  • Animal Model: Male and female Sprague-Dawley rats (200 ± 20 g) are typically used.[6] Animals are acclimatized for at least one week under controlled conditions (22 ± 2°C, 50% ± 5% humidity, 12-hour light/dark cycle) with free access to a standard diet and water.[6] A 12-hour fast is common before drug administration.[6]

  • Dosing: For intravenous (IV) administration, the compound is dissolved in a suitable vehicle and administered via the tail vein. For oral (intragastric, i.g.) administration, the compound is suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by gavage.[6]

  • Sample Collection: Blood samples are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) after dosing. Plasma is separated by centrifugation and stored at -80°C until analysis. For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces at specified intervals.[6]

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of the analyte in biological matrices.[6]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile (B52724). The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.

Pharmacokinetic Analysis

Non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters from the plasma concentration-time data.[6] These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T½).

Visualizations

Metabolic Pathway of Norwogonin

The following diagram illustrates the general metabolic pathway of norwogonin to its glucuronide conjugate.

metabolic_pathway Norwogonin Norwogonin UGT UDP-Glucuronosyltransferases (UGTs) in Liver/Intestine Norwogonin->UGT Phase II Metabolism Norwogonin_Glucuronide This compound UGT->Norwogonin_Glucuronide Glucuronidation Excretion Excretion (Urine/Bile) Norwogonin_Glucuronide->Excretion Increased water solubility

Caption: Metabolic conversion of Norwogonin to its glucuronide.

Experimental Workflow for Pharmacokinetic Studies

This diagram outlines the typical workflow for an in vivo pharmacokinetic study of a flavonoid metabolite.

experimental_workflow cluster_animal_study In Vivo Study cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing Drug Administration (IV or Oral) Animal_Model->Dosing Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Modeling (Non-compartmental analysis) LC_MS_MS->PK_Analysis Results Determination of Cmax, Tmax, AUC, T½ PK_Analysis->Results

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

The pharmacokinetics and bioavailability of this compound are critical determinants of its potential therapeutic efficacy. While direct experimental data for this specific metabolite is currently lacking, a comprehensive understanding can be inferred from studies on its parent compound, norwogonin, and the analogous flavonoid, wogonin. The available evidence suggests that norwogonin likely undergoes extensive first-pass metabolism to form glucuronide conjugates, leading to low oral bioavailability of the parent compound. The resulting glucuronide is expected to have a higher plasma concentration and a longer half-life compared to the aglycone.

Future research should focus on conducting dedicated pharmacokinetic studies on this compound to accurately determine its absorption, distribution, metabolism, and excretion profile. Such studies will be instrumental in establishing a clear pharmacokinetic/pharmacodynamic relationship and advancing the development of norwogonin and its metabolites as potential therapeutic agents. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for these future investigations.

References

Natural Sources of Norwogonin and Its Glucuronides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norwogonin (B192581), a flavone (B191248) with significant therapeutic potential, and its glucuronidated derivatives are primarily found in the plant genus Scutellaria. This technical guide provides an in-depth overview of the natural sources, quantitative distribution, and experimental protocols for the extraction, isolation, and quantification of these compounds. Furthermore, it elucidates the key signaling pathways modulated by norwogonin, offering a foundation for further research and drug development.

Introduction

Norwogonin (5,7,8-trihydroxyflavone) is a naturally occurring flavonoid that has garnered considerable interest in the scientific community due to its diverse pharmacological activities. It is recognized as an agonist of the Tropomyosin receptor kinase B (TrkB), the principal signaling receptor for brain-derived neurotrophic factor (BDNF), suggesting its potential in neuroprotective and nootropic applications.[1] Additionally, norwogonin has demonstrated potent anticancer, anti-inflammatory, and antioxidant properties. In its natural state, norwogonin often exists in conjunction with its glucuronide conjugates, which can influence its bioavailability and metabolic fate. This guide serves as a comprehensive resource for researchers and professionals engaged in the study and application of norwogonin and its glucuronides.

Natural Sources and Quantitative Data

The primary natural sources of norwogonin and its glucuronides are plants belonging to the genus Scutellaria, commonly known as skullcaps. Among the various species, Scutellaria baicalensis (Baikal skullcap) is the most well-documented and abundant source.[1] Norwogonin has also been identified in other species such as Scutellaria discolor and Scutellaria scandens.

The concentration of norwogonin can vary significantly depending on the plant species, the part of the plant utilized (roots, leaves, etc.), and the geographical origin. The following tables summarize the available quantitative data for norwogonin in various Scutellaria species. While the presence of norwogonin glucuronides has been confirmed in several Scutellaria species, specific quantitative data for these compounds is limited in the current literature.

Table 1: Quantitative Content of Norwogonin in Scutellaria Species (Roots)

SpeciesNorwogonin Content (mg/g Dry Weight)Reference
Scutellaria baicalensis1.74[2]
Scutellaria barbata0.01[2]
Scutellaria indicaNot Detected[2]
Scutellaria strigilosaNot Detected[2]

Table 2: Quantitative Content of Norwogonin in Various Parts of Scutellaria baicalensis

Plant PartNorwogonin Content (mg/g Dry Weight)Reference
Roots1.74[2]
LeavesNot Detected[2]

Experimental Protocols

The accurate extraction, isolation, and quantification of norwogonin and its glucuronides are crucial for research and development. This section outlines detailed methodologies based on established scientific literature.

Extraction of Norwogonin and its Glucuronides

A common and effective method for extracting flavonoids from Scutellaria species is ultrasound-assisted extraction (UAE).

Protocol: Ultrasound-Assisted Extraction

  • Sample Preparation: Air-dry the plant material (e.g., roots of S. baicalensis) and grind it into a fine powder.

  • Solvent Selection: Prepare a 70% (v/v) ethanol-water solution as the extraction solvent.

  • Extraction Process:

    • Mix the powdered plant material with the 70% ethanol (B145695) solution at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C for further analysis.

Isolation of Norwogonin

For the isolation of norwogonin from the crude extract, techniques such as column chromatography are employed.

Protocol: Column Chromatography Isolation

  • Column Preparation: Pack a glass column with silica (B1680970) gel (100-200 mesh) using a suitable solvent system, such as a gradient of chloroform (B151607) and methanol (B129727).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.

  • Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, etc., chloroform:methanol).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1) and visualize under UV light.

  • Identification and Pooling: Identify the fractions containing norwogonin by comparing their TLC profiles with a norwogonin standard. Pool the pure fractions.

  • Crystallization: Concentrate the pooled fractions and crystallize the isolated norwogonin from a suitable solvent like methanol to obtain pure crystals.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantitative analysis of norwogonin and its glucuronides.

Protocol: HPLC Quantification

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time to elute the compounds. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Standard Preparation: Prepare a series of standard solutions of norwogonin of known concentrations in methanol to construct a calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of the extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the norwogonin peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of norwogonin by using the calibration curve.

Signaling Pathways and Mechanisms of Action

Norwogonin exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is critical for elucidating its therapeutic potential.

Norwogonin as a TrkB Agonist

Norwogonin has been identified as an agonist of the TrkB receptor, mimicking the effects of BDNF.[1] The activation of TrkB initiates a cascade of downstream signaling events crucial for neuronal survival, growth, and synaptic plasticity.

TrkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norwogonin Norwogonin TrkB TrkB Receptor Norwogonin->TrkB PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Shc Shc TrkB->Shc Akt Akt PI3K->Akt Ras Ras Shc->Ras CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Growth, Plasticity) CREB->Gene_Expression Norwogonin_Anticancer_Pathway cluster_pathway Pro-Survival Signaling cluster_cellular_effects Cellular Effects Norwogonin Norwogonin TAK1 TAK1 Norwogonin->TAK1 IKK IKK Complex TAK1->IKK STAT3 STAT3 TAK1->STAT3 IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB releases Proliferation Cell Proliferation NFkB->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition STAT3->Proliferation STAT3->Apoptosis_Inhibition Norwogonin_Apoptosis_Pathway cluster_mitochondrial Mitochondrial Apoptosis Pathway Norwogonin Norwogonin Bax Bax (Pro-apoptotic) Norwogonin->Bax Bcl2 Bcl-2 (Anti-apoptotic) Norwogonin->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Mitochondrion inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Anti-Inflammatory Potential of Norwogonin-8-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin-8-O-glucuronide, also known as Wogonoside, is a flavonoid glycoside derived from the root of Scutellaria baicalensis Georgi. This compound, along with its aglycone form, Norwogonin, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its therapeutic potential.

Core Anti-inflammatory Mechanisms

This compound and its aglycone, Norwogonin, exert their anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms include the suppression of pro-inflammatory mediators, inhibition of inflammatory signaling cascades, and regulation of cellular processes involved in inflammation-associated pathologies.

Inhibition of Pro-inflammatory Mediators

This compound has been demonstrated to dose-dependently decrease the production of critical inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it effectively reduces the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[1]. Furthermore, it significantly inhibits the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1]. This inhibition extends to the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively[1][2].

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with key inflammatory signaling pathways. A primary target is the c-Jun N-terminal kinase (JNK)/c-Jun signaling pathway. Wogonoside has been shown to suppress the LPS-stimulated phosphorylation of JNK in macrophages, which in turn inhibits the activation of the transcription factor c-Jun[3]. This leads to a reduction in the transcription of various pro-inflammatory genes[3][4].

Norwogonin, the aglycone, has been shown to attenuate inflammatory osteolysis by modulating redox signaling and calcium oscillations[5]. In LPS-driven osteoclastogenesis, Norwogonin suppresses the production of reactive oxygen species (ROS) and inhibits calcium (Ca2+) oscillations, which are critical for the differentiation and function of osteoclasts, cells responsible for bone resorption in inflammatory conditions like rheumatoid arthritis[5]. Further studies suggest that Norwogonin may also inhibit the activation of the NF-κB and STAT3 pathways, which are central to the inflammatory response[6].

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent efficacy of this compound and Norwogonin.

Table 1: In Vitro Anti-inflammatory Effects of this compound (Wogonoside) in LPS-Stimulated RAW264.7 Macrophages
Inflammatory MediatorConcentration of Wogonoside% Inhibition / EffectReference
Nitric Oxide (NO)Dose-dependentSignificant decrease in production[1]
Prostaglandin E2 (PGE2)Dose-dependentSignificant decrease in production[1]
TNF-αDose-dependentSignificant inhibition of release[1]
IL-6Dose-dependentSignificant inhibition of release[1]
iNOS mRNA expressionDose-dependentSignificant inhibition[1]
COX-2 mRNA expressionDose-dependentSignificant inhibition[1][2]
JNK Phosphorylation100 µMRemarkable suppression[3]
Table 2: In Vitro Anti-inflammatory Effects of Norwogonin on LPS-Induced Osteoclastogenesis
ParameterConcentration of NorwogoninEffectReference
Osteoclast Differentiation160 µMInhibition of LPS-driven differentiation[5]
Osteoclast Function160 µMInhibition of LPS-driven function[5]
ROS ProductionNot specifiedSuppression of LPS-driven production[5]
Calcium (Ca2+) OscillationsNot specifiedSuppression of LPS-driven oscillations[5]
Osteoclastic Marker Genes (Traf6, Tnfrsf11a, Nfatc1, Atp6v0d2, Dcstamp, Ocstamp, Mmp9, Ctsk, Acp5)160 µMDiminished expression[5]
Table 3: In Vivo Anti-inflammatory Effects of Norwogonin
Animal ModelTreatmentDosageEffectReference
Collagen-Induced Arthritis (CIA) in miceIntraperitoneal injection30 mg/kg every other dayMitigated clinical arthritis progression and attenuated bone destruction[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

LPS-Induced Inflammation in RAW264.7 Macrophages

This protocol is used to assess the anti-inflammatory effects of compounds on cultured macrophage cells.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator[7][8].

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight[9].

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a specified period (e.g., 2 hours)[3].

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response[9].

  • Incubation: The plates are incubated for a further 24 hours[9].

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay[8].

    • Cytokines (TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits[10].

    • Gene Expression (iNOS, COX-2): Total RNA is extracted from the cells, and the mRNA levels of iNOS and COX-2 are determined by quantitative real-time PCR (qRT-PCR)[10].

Collagen-Induced Arthritis (CIA) in Mice

This in vivo model is used to evaluate the therapeutic potential of anti-inflammatory compounds in a model that mimics human rheumatoid arthritis[11][12].

  • Animal Model: DBA/1 male mice (8 weeks old) are typically used for this model[5].

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice receive a subcutaneous injection at the base of the tail with an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA)[5][13].

    • Booster Immunization (Day 21): A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered[5][14].

  • Treatment: From day 24, the treatment group receives intraperitoneal injections of Norwogonin (e.g., 30 mg/kg) every other day until the end of the experiment (e.g., day 38)[5]. The control group receives a vehicle control.

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw is scored based on a scale that assesses erythema and swelling[5].

    • Histopathological Analysis: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate synovial inflammation, pannus formation, and bone/cartilage erosion.

    • Radiographic Analysis: X-ray imaging of the hind paws can be used to assess bone destruction.

Osteoclast Differentiation Assay (TRAP Staining)

This assay is used to quantify the formation of osteoclasts, which are key mediators of bone resorption in inflammatory arthritis[15].

  • Cell Isolation: Bone marrow cells are harvested from the femurs and tibias of mice[16].

  • Cell Culture and Differentiation:

    • Bone marrow cells are cultured in α-MEM supplemented with 10% FBS, M-CSF (macrophage colony-stimulating factor), and RANKL (receptor activator of nuclear factor kappa-B ligand) to induce osteoclast differentiation[16].

    • Cells are treated with different concentrations of Norwogonin during the differentiation period.

  • TRAP Staining:

    • After a set period of culture (e.g., 5-7 days), the cells are fixed with 10% formalin[17].

    • The cells are then stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercially available kit or a prepared staining solution containing naphthol AS-MX phosphate (B84403) and Fast Red Violet LB salt[17][18][19].

  • Quantification: TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts and counted under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.

G cluster_LPS LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK TLR4->JNK Activates cJun c-Jun JNK->cJun Phosphorylates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) cJun->ProInflammatory_Genes Induces Transcription Norwogonin This compound Norwogonin->JNK Inhibits Phosphorylation caption This compound inhibits the JNK/c-Jun signaling pathway. G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay start Seed RAW264.7 cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate measure Measure Inflammatory Mediators (NO, Cytokines) incubate->measure caption General workflow for in vitro anti-inflammatory screening. G cluster_osteoclast Norwogonin's Effect on Osteoclastogenesis LPS LPS BMMs Bone Marrow Macrophages LPS->BMMs Stimulates ROS ROS Production BMMs->ROS Ca_Osc Calcium Oscillations BMMs->Ca_Osc Osteoclast Osteoclast Differentiation & Function ROS->Osteoclast Ca_Osc->Osteoclast Norwogonin Norwogonin Norwogonin->ROS Suppresses Norwogonin->Ca_Osc Suppresses caption Norwogonin inhibits osteoclastogenesis by suppressing ROS and Ca2+.

References

An In-depth Technical Guide to the Biosynthesis of Norwogonin-8-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of norwogonin-8-O-glucuronide, a flavonoid of significant interest found in the roots of Scutellaria baicalensis. The guide covers the enzymatic steps from the initial precursor, phenylalanine, to the final glucuronidated product. It includes quantitative data on key enzymes, detailed experimental protocols, and a visual representation of the metabolic pathway.

Introduction

Scutellaria baicalensis Georgi, a prominent herb in traditional Chinese medicine, is a rich source of unique flavonoids, including baicalein, wogonin, and their corresponding glycosides. These compounds, particularly the 4'-deoxyflavones found in the roots, exhibit a range of pharmacological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties. Norwogonin (5,7,8-trihydroxyflavone) is a key intermediate in the biosynthesis of wogonin. Its subsequent glucuronidation to this compound is a critical step that influences its stability and bioavailability. This document elucidates the root-specific biosynthetic pathway responsible for the production of this compound.

Biosynthesis Pathway of this compound

The biosynthesis of this compound in the roots of S. baicalensis is a specialized branch of the flavonoid pathway that has evolved to produce 4'-deoxyflavones. The pathway initiates from the amino acid phenylalanine and proceeds through a series of enzymatic reactions to yield chrysin, the precursor to norwogonin. Chrysin is then hydroxylated at the 8-position to form norwogonin, which is subsequently glucuronidated.

The key enzymatic steps are as follows:

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of phenylalanine by Phenylalanine Ammonia Lyase (PAL) .

  • **Cinnamic Acid to C

An In-depth Technical Guide to Norwogonin-8-O-glucuronide: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norwogonin-8-O-glucuronide is a naturally occurring flavonoid glycoside, a major metabolite of Norwogonin, found in Scutellaria indica. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Particular emphasis is placed on its anti-inflammatory and antioxidant effects, and its potential modulation of critical signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

This compound, a derivative of the flavone (B191248) Norwogonin (5,7,8-trihydroxyflavone), is characterized by the attachment of a glucuronic acid moiety at the 8-position hydroxyl group. This glucuronidation significantly impacts its solubility and pharmacokinetic profile compared to its aglycone.

Chemical Structure:

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S,3S,4S,5R,6S)-6-(5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[1]
CAS Number 118525-47-6[2][3]
Molecular Formula C21H18O11[3][4]
Molecular Weight 446.36 g/mol [3]
Purity >98% (by HPLC)[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]
Storage Store at -20°C[5]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H-NMR Signals corresponding to the aromatic protons of the flavone backbone and the protons of the glucuronic acid moiety. The anomeric proton of the glucuronic acid would likely appear as a doublet in the region of 5.0-6.0 ppm.
¹³C-NMR Resonances for the 21 carbon atoms, including the carbonyl carbon of the flavone, aromatic carbons, and the carbons of the glucuronic acid.
Mass Spectrometry (MS) The deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 445.0776. Fragmentation would likely involve the loss of the glucuronic acid moiety (176 Da).[1]
UV-Vis Spectroscopy Flavonoids typically exhibit two major absorption bands. For this compound, Band I (related to the B-ring) would be expected around 330-380 nm, and Band II (related to the A-ring) around 250-280 nm. Glucuronidation at the 8-position is not expected to cause a significant shift in the λmax compared to the aglycone.

Biological Activities and Signaling Pathways

This compound has demonstrated notable biological activities, primarily centered around its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in RAW 264.7 macrophage cells, with an IC50 value greater than 30 μM.[6] This suggests its potential in mitigating inflammatory responses. The aglycone, Norwogonin, has been shown to suppress lipopolysaccharide (LPS)-induced osteoclast differentiation and function, indicating a potential therapeutic role in inflammatory conditions like rheumatoid arthritis.[2][4]

Antioxidant Properties

The antioxidant capacity of flavonoids is a well-established characteristic. Norwogonin, the parent compound of this compound, has demonstrated potent antioxidant activity, which is attributed to the presence of the C-8 hydroxyl group.[7] This activity involves scavenging of free radicals such as DPPH and superoxide (B77818) radicals.

Involvement in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers.[5] this compound has been identified as a potential modulator of the Hedgehog/Smoothened pathway.[8] The dysregulation of this pathway is linked to the proliferation of cancer stem cells, making its inhibitors valuable candidates for cancer therapy.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI Complex (Full-length) GLI SUFU SMO->GLI Complex (Full-length) Dissociates SUFU SUFU GLI (Active) GLI (Active) GLI Complex (Full-length)->GLI (Active) Activation Target Genes Target Genes GLI (Active)->Target Genes Transcription This compound This compound This compound->SMO Potential Inhibition?

Diagram 1: Potential Modulation of the Hedgehog Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound are not extensively published. However, general methodologies for flavonoid glucuronide synthesis and isolation from natural sources can be adapted.

General Protocol for Isolation from Scutellaria species

Isolation_Workflow start Dried Scutellaria indica Plant Material extraction Extraction with Methanol/Ethanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate) filtration->partition chromatography1 Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->chromatography1 fraction_collection Fraction Collection and TLC Analysis chromatography1->fraction_collection chromatography2 Preparative HPLC fraction_collection->chromatography2 identification Structural Elucidation (NMR, MS) chromatography2->identification end Pure this compound identification->end

Diagram 2: General Workflow for Isolation.

In Vitro Anti-inflammatory Assay (NO Production)

Objective: To determine the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Quantification: The concentration of nitrite in the culture medium, an indicator of NO production, is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Conclusion and Future Directions

This compound is a promising natural compound with significant anti-inflammatory and antioxidant activities. Its potential to modulate the Hedgehog signaling pathway opens avenues for its investigation in cancer research. Further studies are warranted to fully elucidate its mechanisms of action, establish a detailed pharmacokinetic and pharmacodynamic profile, and explore its therapeutic potential in various disease models. The development of efficient synthetic and semi-synthetic routes will be crucial for obtaining larger quantities of this compound for in-depth preclinical and clinical investigations.

References

Methodological & Application

Application Note: Laboratory Synthesis of Norwogonin-8-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norwogonin (B192581) (5,7,8-trihydroxyflavone) is a natural flavonoid found in plants such as Scutellaria baicalensis (Baikal skullcap).[1][2] It exhibits a range of biological activities, including anti-inflammatory and neuroprotective effects.[3] In vivo, compounds like norwogonin are often metabolized into more water-soluble forms, such as glucuronides, to facilitate excretion. Norwogonin-8-O-glucuronide is a key metabolite, and its synthesis is crucial for pharmacological, metabolic, and toxicological studies, as well as for use as an analytical standard.[4][5]

This document outlines a detailed protocol for the chemical synthesis of this compound, primarily based on the well-established Koenigs-Knorr reaction.[6][7] This method involves the reaction of a glycosyl halide with an alcohol (in this case, the hydroxyl group of norwogonin) in the presence of a promoter.[7][8] The general strategy requires a multi-step process including selective protection of hydroxyl groups, glycosylation, and subsequent deprotection to yield the target compound.[9]

Overall Synthesis Workflow

The chemical synthesis of this compound is a multi-step process designed to achieve regioselectivity, ensuring the glucuronic acid moiety is attached specifically to the 8-hydroxyl group. The process can be summarized as follows:

  • Selective Protection: The more reactive 5- and 7-hydroxyl groups of Norwogonin are protected to prevent them from reacting during the glycosylation step. Benzyl (B1604629) groups are commonly used for this purpose.

  • Glycosylation (Koenigs-Knorr Reaction): The protected Norwogonin is reacted with a protected glucuronic acid donor, typically a glucuronyl bromide derivative like methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.[9] This reaction is promoted by a heavy metal salt, such as silver carbonate or silver oxide.[9][10]

  • Deprotection: All protecting groups (both on the flavonoid and the sugar moiety) are removed to yield the final product, this compound. This usually involves a two-step process: base-catalyzed hydrolysis for the acetyl groups followed by catalytic hydrogenolysis for the benzyl groups.[9]

  • Purification and Characterization: The final product is purified using chromatographic techniques and its structure is confirmed by spectroscopic methods.

G Synthesis Workflow for this compound A Norwogonin (Starting Material) B Selectively Protected Norwogonin (e.g., 5,7-di-O-benzylnorwogonin) A->B Step 1: Selective Protection C Protected Glucuronide Intermediate B->C Step 2: Glycosylation (Koenigs-Knorr) D This compound (Final Product) C->D Step 3: Deprotection E Purification & Characterization D->E Step 4

A high-level overview of the chemical synthesis process.

Experimental Protocols

Materials and Reagents:

  • Norwogonin

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

  • Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Molecular sieves (3Å or 4Å)

  • Methanol (B129727) (MeOH)

  • Sodium methoxide (B1231860) (NaOMe) or Sodium hydroxide (B78521) (NaOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Protocol 1: Synthesis of 5,7-di-O-benzylnorwogonin (Protection)
  • Dissolve Norwogonin (1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous potassium carbonate (K₂CO₃, ~2.5 eq).

  • Slowly add benzyl bromide (BnBr, ~2.2 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5,7-di-O-benzylnorwogonin.

Protocol 2: Glycosylation to form the Protected Intermediate
  • To a flask containing activated molecular sieves (3Å), add 5,7-di-O-benzylnorwogonin (1 eq) and silver carbonate (Ag₂CO₃, ~2 eq) in anhydrous dichloromethane (DCM).

  • Stir the suspension in the dark under an inert atmosphere for 30 minutes.

  • Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (~1.5 eq) in anhydrous DCM dropwise to the mixture.

  • Stir the reaction at room temperature in the dark for 24-48 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue using silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the fully protected glucuronide intermediate.

Protocol 3: Deprotection to Yield this compound

This is a two-step deprotection process.

Step 3A: Deacetylation

  • Dissolve the purified intermediate from Protocol 2 in a mixture of methanol and DCM.

  • Cool the solution to 0°C and add a catalytic amount of sodium methoxide (0.1 M solution in methanol) until the pH is ~9-10.

  • Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until pH 7.

  • Filter the resin and concentrate the filtrate to obtain the deacetylated intermediate.

Step 3B: Debenzylation (Hydrogenolysis)

  • Dissolve the deacetylated product in methanol or an ethyl acetate/methanol mixture.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10-20% by weight of the substrate).

  • Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once complete, filter the catalyst through a pad of Celite, washing thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 4: Purification and Characterization
  • Purification: Purify the crude final product using preparative reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid. Alternatively, purification can be achieved using macroporous resin column chromatography.[11]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To elucidate the complete chemical structure and confirm the position of the glucuronyl linkage.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]

    • HPLC: To determine the purity of the final compound.[9]

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis. Actual amounts and yields may vary based on reaction scale and optimization.

StepKey ReagentMolar Ratio (to Substrate)ConditionsRepresentative Yield
1. Protection Benzyl bromide2.2 eqDMF, K₂CO₃, 60°C, 18h60-70%
2. Glycosylation Glucuronyl bromide donor1.5 eqDCM, Ag₂CO₃, RT, 24h, Dark40-55%[9]
3A. Deacetylation Sodium methoxideCatalyticMeOH/DCM, 0°C to RT, 3h>90% (often used crude)
3B. Debenzylation 10% Pd/C, H₂10-20% w/wMeOH, RT, 18h80-90%
Overall --Multi-step15-30%

Alternative Synthesis Strategy: Enzymatic Synthesis

For researchers seeking a greener or more regioselective alternative, enzymatic synthesis is a viable option. Plant-derived UDP-glucuronosyltransferases (UGTs) can catalyze the direct transfer of glucuronic acid from a donor like UDP-glucuronic acid (UDPGA) to the flavonoid.[12] This method avoids the need for protection/deprotection steps, often proceeds under mild aqueous conditions, and can provide high stereo- and regioselectivity.[12]

Biological Context: Signaling Pathway of Norwogonin

While this document focuses on synthesis, it is valuable to understand the biological context of the parent compound, Norwogonin. Norwogonin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. For example, it can interfere with inflammatory cascades by inhibiting the activation of NF-κB and MAPKs, which are central regulators of pro-inflammatory gene expression.[3][13][14] Understanding these pathways is critical for professionals developing Norwogonin or its metabolites as therapeutic agents.

G stimulus Inflammatory Stimulus (e.g., LPS) pathway IKK Activation stimulus->pathway ikb IκBα Degradation pathway->ikb nfk_b NF-κB Nuclear Translocation ikb->nfk_b genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfk_b->genes norwogonin Norwogonin norwogonin->pathway Inhibition

Simplified diagram of Norwogonin's anti-inflammatory action.

References

Application Notes and Protocols for the Analytical Detection of Norwogonin-8-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin (B192581), a flavonoid found in Scutellariae Radix, and its metabolites are of significant interest in pharmaceutical research due to their potential therapeutic activities, including anti-inflammatory and anti-cancer effects. A major metabolite of norwogonin is Norwogonin-8-O-glucuronide. Accurate and sensitive analytical methods are crucial for pharmacokinetic, pharmacodynamic, and metabolic studies of this compound. These application notes provide detailed protocols for the detection and quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Analytical Methods Overview

The primary methods for the analysis of flavonoid glucuronides, including this compound, are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting low concentrations of the analyte in complex biological samples such as plasma, urine, and bile.

Key Techniques:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are used to separate this compound from other components in the sample matrix prior to detection. Reversed-phase chromatography with a C18 column is commonly employed.

  • Tandem Mass Spectrometry (MS/MS): This detection method provides high selectivity and sensitivity. It involves the ionization of the analyte and the selection of a specific precursor ion, which is then fragmented to produce characteristic product ions. The monitoring of these specific ion transitions (Multiple Reaction Monitoring - MRM) allows for precise quantification.

Quantitative Data Summary

While specific quantitative validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for a closely related isomer, wogonoside (B1683319) (wogonin-7-O-glucuronide), which can be used as a reference for method development and validation.[1]

ParameterMatrixMethodLinearity RangeLLOQPrecision (%RSD)Accuracy (%Recovery)Reference
WogonosideBileLC-MS/MS10 - 5000 nM10 nM< 15%85-115%[1]
WogonosideBloodLC-MS/MS1.56 - 4000 nM1.56 nM< 15%85-115%[1]
BaicalinBileLC-MS/MS10 - 5000 nM10 nM< 15%85-115%[1]
BaicalinBloodLC-MS/MS1.56 - 4000 nM1.56 nM85-115%85-115%[1]
Apigenin-7-O-glucuronideBileLC-MS/MS10 - 5000 nM10 nM< 15%85-115%[1]
Apigenin-7-O-glucuronideBloodLC-MS/MS1.56 - 4000 nM1.56 nM85-115%85-115%[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required level of cleanliness.

a) Protein Precipitation (for Plasma/Blood Samples)

This is a simple and rapid method suitable for high-throughput analysis.

  • To 100 µL of plasma or blood, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) (for Urine and Bile Samples)

SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.

  • Dilute 100 µL of urine or bile with 900 µL of water.

  • Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile (or methanol) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

b) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glucuronides.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion [M-H]⁻: m/z 445.1 (for this compound).

  • Product Ions: A characteristic product ion results from the neutral loss of the glucuronic acid moiety (-176 Da), leading to the aglycone fragment. The transition would be m/z 445.1 → 269.1.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument being used to achieve maximum sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, Bile) ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) BiologicalSample->ProteinPrecipitation Plasma/ Blood SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Urine/ Bile Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation SPE->Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS System Reconstitution->LCMS Injection DataProcessing Data Processing (Quantification) LCMS->DataProcessing Results Results DataProcessing->Results

Caption: General experimental workflow for the analysis of this compound.

LC-MS/MS Analysis Logic

lcms_logic Sample Prepared Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 445.1) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (m/z 269.1) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition Detector->Data

Caption: Logical flow of the LC-MS/MS analysis for this compound.

References

Application Notes and Protocols for Cell-Based Assays: Norwogonin-8-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the biological activity of Norwogonin-8-O-glucuronide using various cell-based assays.

Introduction

This compound is a metabolite of Norwogonin, a flavonoid extracted from Scutellaria baicalensis.[1] While Norwogonin has demonstrated notable anti-inflammatory and antioxidant properties, the specific activities of its glucuronidated form are less characterized.[2][3] Glucuronidation is a key metabolic process that can significantly alter the bioavailability, solubility, and biological activity of flavonoids.[4] These protocols outline cell-based assays to investigate the potential anti-inflammatory, antioxidant, and anti-cancer effects of this compound.

Data Presentation

The following tables present hypothetical quantitative data to serve as a reference for expected results.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 4.5
1098.2 ± 5.1
2597.5 ± 4.8
5095.3 ± 5.3
10092.1 ± 6.2
20085.7 ± 5.9

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.90
LPS + this compound (25 µM)25.1 ± 2.129.9
LPS + this compound (50 µM)18.4 ± 1.848.6
LPS + this compound (100 µM)10.2 ± 1.571.5

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.3 ± 5.235.1 ± 4.1
LPS (1 µg/mL)850.6 ± 60.1620.4 ± 55.3
LPS + this compound (50 µM)425.8 ± 35.7310.2 ± 28.9
LPS + this compound (100 µM)210.4 ± 20.9155.7 ± 18.6

Table 4: Antioxidant Activity in H2O2-stimulated HT22 Cells

TreatmentRelative Fluorescence Units (RFU)% Reduction in ROS
Control100 ± 8-
H2O2 (100 µM)550 ± 450
H2O2 + this compound (50 µM)320 ± 3041.8
H2O2 + this compound (100 µM)180 ± 2267.3

Table 5: Anti-proliferative Effects on MCF-7 Breast Cancer Cells

Concentration (µM)Inhibition of Proliferation (%)
0 (Control)0
2515.2 ± 2.1
5035.8 ± 3.5
10058.4 ± 4.9
20075.1 ± 6.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a selected cell line.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and treat the cells with various concentrations of the compound for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Activity: Nitric Oxide (NO) and Cytokine Measurement

This protocol assesses the inhibitory effect of this compound on the production of inflammatory mediators.

Materials:

  • RAW 264.7 macrophages

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • For NO measurement:

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used to determine the NO concentration.

  • For cytokine measurement:

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol examines the effect of this compound on key proteins in inflammatory signaling pathways.

Materials:

  • Cell lysates from treated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cellular Antioxidant Activity Assay (DCFDA Assay)

This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).

Materials:

  • Cell line (e.g., HT22 neuronal cells)

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Hydrogen peroxide (H2O2)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Load the cells with 10 µM DCFDA for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Treat the cells with this compound for 1 hour.

  • Induce oxidative stress by adding 100 µM H2O2.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) immediately and at subsequent time points.

Cancer Cell Proliferation Assay (Crystal Violet Assay)

This protocol assesses the anti-proliferative effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Crystal violet solution (0.5% in 25% methanol)

  • Acetic acid (10%)

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Wash the cells with PBS and fix with 10% formalin for 15 minutes.

  • Stain the cells with crystal violet solution for 20 minutes.

  • Wash the plate with water and allow it to dry.

  • Solubilize the stain with 10% acetic acid.

  • Measure the absorbance at 590 nm.

Diagrams

experimental_workflow cluster_assays Cell-Based Assays cluster_inflammatory_details Anti-inflammatory Assays cluster_cancer_details Anti-cancer Assays assay1 Cell Viability (MTT) assay2 Anti-inflammatory assay1->assay2 assay3 Antioxidant (DCFDA) assay1->assay3 assay4 Anti-cancer assay1->assay4 no_assay NO Measurement assay2->no_assay cytokine_assay Cytokine ELISA assay2->cytokine_assay western_blot Western Blot assay2->western_blot data_analysis Data Analysis & Interpretation assay3->data_analysis proliferation_assay Proliferation Assay assay4->proliferation_assay apoptosis_assay Apoptosis Assay assay4->apoptosis_assay no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis start This compound start->assay1

Experimental Workflow

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk Activates ikb IκBα nfkb p50/p65 ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates ikk->ikb Phosphorylates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Activates Transcription compound This compound compound->nfkb Inhibits? compound->ikk Inhibits?

NF-κB Signaling Pathway

mapk_pathway stimulus Stress / Growth Factors ras Ras stimulus->ras jnk JNK stimulus->jnk p38 p38 stimulus->p38 raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus jnk->nucleus p38->nucleus transcription_factors Transcription Factors (AP-1, c-Jun) nucleus->transcription_factors Activate compound This compound compound->raf Inhibits? compound->mek Inhibits?

MAPK Signaling Pathway

References

Application Notes and Protocols for In Vitro Studies with Norwogonin-8-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin, a flavonoid extracted from Scutellaria baicalensis, has demonstrated significant anti-inflammatory and anti-cancer properties in various in vitro models. Its metabolite, Norwogonin-8-O-glucuronide, is expected to be a key player in its mechanism of action in vivo. Glucuronidation is a major metabolic pathway for flavonoids, often modulating their bioavailability and biological activity. These application notes provide a framework for the in vitro experimental design to investigate the biological effects of this compound, with protocols adapted from studies on its aglycone, Norwogonin, and related flavonoid glucuronides.

Disclaimer: Direct experimental data for this compound is limited. The following protocols and data are primarily based on studies of Norwogonin and Norwogonin-7-O-glucuronide (Glychionide A) and should be adapted and optimized as necessary.

Data Presentation

The following tables summarize the in vitro efficacy of Norwogonin and its related glucuronide, providing a basis for concentration selection in experimental designs with this compound.

Table 1: Anti-proliferative Activity of Norwogonin and Related Compounds

CompoundCell LineAssayIC50 ValueReference
NorwogoninMDA-MB-231 (Triple-Negative Breast Cancer)BrdU incorporation32.24 µM[1][2]
NorwogoninBT-549 (Triple-Negative Breast Cancer)BrdU incorporation56.2 µM[1][2]
NorwogoninHCC70 (Triple-Negative Breast Cancer)BrdU incorporation39.05 µM[2]
NorwogoninHCC1806 (Triple-Negative Breast Cancer)BrdU incorporation37.3 µM[2]
NorwogoninMCF-10A (Non-tumorigenic breast cells)BrdU incorporation> 100 µM[1][2]
NorwogoninAG11132 (Non-tumorigenic breast cells)BrdU incorporation> 100 µM[1]
NorwogoninHuman Colon Carcinoma CellsMTT Assay15.5 µM[3]
NorwogoninNormal Colon CellsMTT Assay90 µM[3]
NorwogoninHL-60 (Leukemia)MTT Assay21.7 ± 1.5 µM[4]
Glychionide A (Norwogonin-7-O-glucuronide)PANC-1 (Pancreatic Cancer)Proliferation Assay14 µM[5]

Table 2: Other In Vitro Activities of Norwogonin

ActivityCell Line/SystemEffective ConcentrationEffectReference
Inhibition of VHR DS-PTPaseCell-free assayIC50 = 1.1 µMPotent inhibitory activity[6]
Antiviral (Enterovirus 71)Vero cellsIC50 = 31.83 µg/mlInhibition of cytopathic effects[2]
Inhibition of LPS-driven osteoclast differentiationBone marrow-derived macrophages160 µMInhibition of differentiation and function[7][8]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., MDA-MB-231, PANC-1) and a non-tumorigenic control cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a wide range of concentrations (e.g., 1 µM to 200 µM) based on the IC50 values of Norwogonin.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines the mode of cell death induced by this compound.

Materials:

  • Target cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol investigates the effect of this compound on cell cycle progression.

Materials:

  • Target cell lines

  • 6-well plates

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This protocol assesses the anti-inflammatory potential of this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of nitric oxide (NO) production, using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm and calculate the amount of nitrite produced.

Visualization of Pathways and Workflows

Signaling Pathway

Norwogonin has been shown to induce apoptosis and inhibit inflammatory pathways. A key pathway implicated is the NF-κB signaling cascade, which is crucial in both cancer progression and inflammation. The following diagram illustrates a simplified representation of how a flavonoid like Norwogonin might interfere with this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Activates transcription Norwogonin This compound Norwogonin->TAK1 Inhibits Norwogonin->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of this compound.

G cluster_planning Phase 1: Planning & Preparation cluster_screening Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanistic Studies cluster_molecular Phase 4: Molecular Analysis A1 Cell Line Selection (Cancer vs. Normal) A2 Compound Preparation (Stock Solution in DMSO) A1->A2 B1 Cell Viability Assay (e.g., MTT) A2->B1 B2 Determine IC50 Value B1->B2 C1 Apoptosis Assay (Annexin V/PI) B2->C1 C2 Cell Cycle Analysis (PI Staining) B2->C2 C3 Anti-inflammatory Assay (NO Production) B2->C3 D1 Western Blot (Protein Expression) C1->D1 Investigate Apoptotic Proteins C2->D1 Investigate Cell Cycle Proteins C3->D1 Investigate Inflammatory Proteins D2 qPCR (Gene Expression) C3->D2 Investigate Inflammatory Genes

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Studying Norwogonin-8-O-glucuronide Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin, a flavonoid extracted from Scutellaria baicalensis, and its metabolites, such as Norwogonin-8-O-glucuronide, are of significant interest for their potential therapeutic properties, particularly their anti-inflammatory effects. Glucuronidation is a major metabolic pathway for flavonoids, often resulting in compounds with altered solubility, bioavailability, and biological activity.[1][2][3] Understanding the in vivo effects of these glucuronidated metabolites is crucial for drug development.

These application notes provide a comprehensive guide to utilizing animal models for studying the effects of this compound, with a focus on inflammatory conditions. The protocols are based on established methodologies for the parent compound, Norwogonin, and pharmacokinetic data from structurally related flavonoid glucuronides.

Recommended Animal Model: Collagen-Induced Arthritis (CIA) in Mice

The Collagen-Induced Arthritis (CIA) model in mice is a well-established and widely used model for human rheumatoid arthritis, characterized by chronic joint inflammation, synovitis, and cartilage and bone erosion.[1][2][4][5] Given the potent anti-inflammatory properties of Norwogonin observed in preclinical studies, the CIA model is highly relevant for investigating the therapeutic potential of this compound.[6][7]

Key Features of the CIA Model:

  • Pathological Similarity to Human RA: The model shares key immunological and pathological features with rheumatoid arthritis.[1][4]

  • Susceptible Mouse Strains: DBA/1 and C57BL/6 mice are commonly used and susceptible to CIA induction.[1][2][4]

  • Therapeutic Evaluation: It is a standard model for evaluating the efficacy of anti-inflammatory and anti-arthritic compounds.[1][2]

Data Presentation: Pharmacokinetics of Flavonoid Glucuronides

Table 1: Pharmacokinetic Parameters of Quercetin-3-O-β-D-glucuronide (QG) in Rats after Oral Administration (50 mg/kg) [8]

ParameterUnitValue (Mean ± SD)
Cmaxµg/mL2.04 ± 0.85
Tmaxmin222.0 ± 119.2
AUC(0-t)mg/L*min962.7 ± 602.3

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

Table 2: Comparative Systemic Exposure of Flavonoid Glucuronides and their Aglycones after Oral Administration of a Scutellariae Radix Extract to Rats [9]

CompoundDose-Normalized AUC(0-48h)Glucuronide to Aglycone AUC Ratio
Wogonoside (WG) / WogoninModerate~10-130
Baicalin (BG) / BaicaleinLow~10-130
Oroxylin A 7-O-β-d-glucuronide (OG) / Oroxylin AHigh~10-130

This table illustrates that flavonoid glucuronides are the predominant forms found in circulation following oral administration of the parent compounds.[10]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model and Norwogonin Administration

This protocol is adapted from established methods for inducing CIA and a study evaluating Norwogonin in this model.[6][7][11]

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Norwogonin (or this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Syringes and needles

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.

    • Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for the booster.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the CII-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Inject 100 µL of the CII-IFA emulsion intradermally at a site near the primary injection.

  • Treatment with Norwogonin/Norwogonin-8-O-glucuronide (Starting Day 24):

    • Divide the mice into treatment groups (e.g., Vehicle control, Norwogonin/Norwogonin-8-O-glucuronide treated).

    • Administer Norwogonin (30 mg/kg) or an equivalent dose of this compound via intraperitoneal (IP) injection every other day until the end of the study (e.g., Day 38).[7]

  • Monitoring and Evaluation:

    • Monitor the mice daily for signs of arthritis starting from day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling, 4=joint deformity and/or ankylosis). The total score per mouse is the sum of the scores for all four paws.

    • Measure paw thickness using a caliper.

    • At the end of the study, collect blood for serum analysis (e.g., inflammatory cytokines) and paws for histological examination.

Pharmacokinetic Study of this compound in Rats

This protocol is a general guideline for a pharmacokinetic study, based on methodologies used for other flavonoid glucuronides.[8][9]

Materials:

  • Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins

  • This compound

  • Vehicle for oral or intravenous administration

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single dose of this compound to the rats via oral gavage or intravenous injection. A typical oral dose for a similar compound is 50 mg/kg.[8]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential metabolites (e.g., Norwogonin) in plasma.

    • Analyze the plasma samples to determine the concentrations of the analytes at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).

Visualizations

Experimental_Workflow_CIA_Model cluster_Induction Arthritis Induction cluster_Treatment Treatment & Monitoring cluster_Endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 21 days Treatment Day 24-38: Administer this compound (e.g., 30 mg/kg, IP, every other day) Day21->Treatment Monitoring Day 21 onwards: Monitor Arthritis Score & Paw Swelling Day21->Monitoring Analysis Day 38-40: - Serum Cytokine Analysis - Paw Histology Treatment->Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Proposed_Signaling_Pathway cluster_Inflammation Inflammatory Stimulus (e.g., LPS) cluster_Cell Macrophage / Osteoclast Precursor cluster_Response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS Production TLR4->ROS NFkB NF-κB Activation TLR4->NFkB Ca_Osc Calcium Oscillations ROS->Ca_Osc Osteoclastogenesis Osteoclast Differentiation & Function Ca_Osc->Osteoclastogenesis Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Norwogonin This compound (or its aglycone, Norwogonin) Norwogonin->ROS Inhibits Norwogonin->Ca_Osc Inhibits Norwogonin->Nrf2 Activates

Caption: Proposed signaling pathway for Norwogonin's anti-inflammatory effects.

References

Norwogonin-8-O-glucuronide: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin-8-O-glucuronide is a metabolite of norwogonin (B192581), a flavonoid extracted from Scutellaria baicalensis. Flavonoids and their metabolites are of significant interest in biomedical research due to their potential therapeutic properties, including anti-inflammatory and anticancer effects. Glucuronidation is a key metabolic process that can alter the bioavailability, and biological activity of flavonoids. While extensive research has been conducted on the aglycone form, norwogonin, direct studies on this compound are less common. These application notes provide a comprehensive guide for researchers interested in investigating the in vitro effects of this compound, with protocols adapted from studies on its parent compound, norwogonin.

Product Information

Product Name This compound
Molecular Formula C₂₁H₁₈O₁₁[1]
Appearance Inquire with supplier
Storage Store at -20°C for long-term stability.[1]
Solubility Inquire with supplier. Typically, flavonoid glucuronides exhibit increased water solubility compared to their aglycones. For cell culture, dissolve in a minimal amount of DMSO and then dilute with culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Potential Applications in Cell Culture

Based on the known biological activities of its aglycone, norwogonin, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Studies: Evaluation of its ability to modulate inflammatory pathways in cell models of inflammation.

  • Anticancer Research: Assessment of its cytotoxic, anti-proliferative, and pro-apoptotic effects on various cancer cell lines.

  • Signaling Pathway Analysis: Investigation of its impact on key cellular signaling cascades, such as those involving NF-κB, MAPKs, and PI3K/Akt.

  • Metabolite Activity Studies: Direct comparison of its bioactivity with the parent compound, norwogonin, to understand the effects of glucuronidation.

Data Presentation: Efficacy of Norwogonin (Aglycone) in Cell Culture

The following tables summarize quantitative data from studies on norwogonin, the aglycone of this compound. These values can serve as a starting point for determining the effective concentration range for this compound, though empirical validation is essential.

Table 1: Anti-inflammatory and Anti-osteoclastogenic Activity of Norwogonin

Cell LineTreatmentConcentration(s)Observed EffectsReference
Bone Marrow-Derived Monocytes/Macrophages (BMMs)Norwogonin + LPS160 µMInhibition of LPS-driven osteoclast differentiation and function.[2][3]
Bone Marrow-Derived Monocytes/Macrophages (BMMs)Norwogonin80, 100, 120, 140, 160 µMNo significant cellular toxicity observed.[2]

Table 2: Anticancer Activity of Norwogonin

Cell LineTreatmentIC₅₀Observed EffectsReference
Human Colorectal Carcinoma CellsNorwogonin15.5 µMDose-dependent reduction in cell viability; induction of apoptosis and autophagy; G2/M phase cell cycle arrest.[4]
Normal (non-cancerous) Cell LinesNorwogonin90 µMLower cytotoxicity compared to cancer cells, suggesting some selectivity.[4]
Human Leukemia HL-60 CellsNor-wogonin21.7 +/- 1.5 µMMore potent cytotoxicity compared to wogonin (B1683318); induction of apoptosis.[5]

Experimental Protocols

The following are detailed protocols for key experiments, adapted from studies on norwogonin. These should be optimized for this compound and the specific cell lines used.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the effect of this compound on the viability of cancer and/or inflammatory cell lines.

Materials:

  • Target cell line (e.g., human colorectal carcinoma cells, RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., starting with a range based on norwogonin data, such as 10, 25, 50, 100, 150, 200 µM). The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Replace the medium in each well with 100 µL of the prepared treatment solutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Objective: To determine if this compound induces apoptosis in a target cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀ as determined by the MTT assay) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., Bax, Bcl-2, caspases, components of the NF-κB or MAPK pathways).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

cluster_0 Experimental Workflow for In Vitro Analysis A Cell Seeding B Treatment with this compound A->B C Incubation (24-72h) B->C D Cytotoxicity Assay (MTT) C->D E Apoptosis Assay (Flow Cytometry) C->E F Mechanism Study (Western Blot) C->F G Data Analysis D->G E->G F->G

Caption: General experimental workflow for studying this compound.

cluster_1 Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes induces transcription of N8G This compound N8G->IKK inhibits? N8G->NFkB inhibits?

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

cluster_2 Potential Pro-Apoptotic Signaling Pathway N8G This compound Bcl2 Bcl-2 (Anti-apoptotic) N8G->Bcl2 downregulates? Bax Bax (Pro-apoptotic) N8G->Bax upregulates? Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 activates Bcl2->Mito Bax->Mito Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized induction of the intrinsic apoptosis pathway.

Disclaimer: The provided protocols and hypothesized signaling pathways are based on published data for the aglycone, norwogonin. Researchers should perform their own optimization and validation when working with this compound.

References

Application Notes and Protocols for LC-MS Analysis of Norwogonin Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of Norwogonin and its primary metabolites in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are compiled from established methodologies to ensure accuracy and reproducibility in pharmacokinetic and drug metabolism studies.

Introduction

Norwogonin, a flavonoid compound, and its parent compound wogonin (B1683318), are known for their potential therapeutic properties. Understanding the metabolic fate of Norwogonin is crucial for drug development. The primary metabolite identified in plasma is wogonin-7β-D-glucuronide (W-7-G)[1]. This application note details the procedures for sample preparation, LC-MS/MS analysis, and data interpretation for the quantification of Norwogonin and its metabolites.

Experimental Protocols

Plasma Sample Preparation

A robust sample preparation is critical for accurate LC-MS analysis. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.1.1. Liquid-Liquid Extraction (LLE) Protocol

This method is suitable for the extraction of Norwogonin and its metabolites from a plasma matrix.

  • Sample Thawing: If plasma samples are frozen, thaw them on ice or in a refrigerator to prevent degradation of analytes[2].

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add an appropriate internal standard (e.g., daidzein (B1669772) or naringin) to each plasma sample, quality control (QC) samples, and calibration standards[3][4].

  • Extraction:

    • Add 400 µL of n-hexane-diethyl ether (1:4, v/v) or ethyl acetate (B1210297) to the plasma sample[3][5].

    • For protein precipitation, an alternative is to add 400 µL of acetonitrile[6]. Some methods suggest acidifying the plasma with HCl before adding an organic solvent like acetone[4].

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to separate the organic and aqueous layers and pellet the precipitated proteins[6].

  • Supernatant Transfer: Carefully transfer the organic supernatant to a new, clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 2% acetonitrile (B52724) in water)[6].

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS analysis.

2.1.2. Solid-Phase Extraction (SPE) Protocol

SPE can provide a cleaner sample extract compared to LLE.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample (plasma diluted with an appropriate buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Proceed with steps 8-10 of the LLE protocol.

LC-MS/MS Analysis

The following tables summarize the typical Liquid Chromatography (LC) and Mass Spectrometry (MS) conditions for the analysis of Norwogonin and its metabolites.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Diamonsil C18, Atlantis C18, Hypersil Gold-C18)[3][4][7]
Mobile Phase A 0.1% Formic acid in Water[4]
Mobile Phase B Acetonitrile or Methanol[4]
Gradient A gradient elution is typically used for optimal separation.
Flow Rate 0.5 - 0.8 mL/min[3][6]
Column Temperature 40 - 55 °C[6]
Injection Volume 10 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[3][7]
Polarity Positive Ion Mode[3][4]
Scan Type Multiple Reaction Monitoring (MRM)[4][7]
Precursor Ion (Q1) m/z 284.8 (for wogonin)
Product Ion (Q3) m/z 269.5 (for wogonin)[3]
Collision Gas Argon[3]
Collision Energy ~35 V (analyte dependent)[3]
Vaporizer Temperature ~450 °C (for APCI)[3]
Heated Capillary Temp. ~250 °C (for APCI)[3]

Quantitative Data Summary

The following tables provide a summary of the quantitative performance of previously published methods for Norwogonin (wogonin) analysis.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
Wogonin0.25 - 20.00.25[3]
Wogonin5 - 5005[7]
Wogonin0.5 - (not specified)0.5[4]
Wogonin1 - 10001[5]

Table 4: Precision and Accuracy

AnalyteWithin-day Precision (RSD%)Between-day Precision (RSD%)Accuracy (RE%)Reference
Wogonin2.2 - 13.15.9 - 7.3-0.3 to 1.3[3]
Wogonin< 15< 15-6.7 to 5.8[4]
Wogonin< 13.7< 13.786.6 - 105.5[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample is Add Internal Standard plasma->is extraction Liquid-Liquid or Solid-Phase Extraction is->extraction vortex Vortex & Centrifuge extraction->vortex evap Evaporate Supernatant vortex->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for LC-MS analysis of Norwogonin metabolites.

Metabolism of Norwogonin

The primary metabolic pathway for Norwogonin in vivo is glucuronidation.

metabolism_pathway Norwogonin Norwogonin UGT UDP-glucuronosyltransferases (UGTs) Norwogonin->UGT Metabolite Norwogonin-7-O-glucuronide UGT->Metabolite

Caption: Glucuronidation of Norwogonin.

References

Application Notes and Protocols for the Isolation of Norwogonin-8-O-glucuronide from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norwogonin-8-O-glucuronide is a flavonoid glycoside, a derivative of norwogonin (B192581) (5,7,8-trihydroxyflavone). Norwogonin is a natural flavone (B191248) found in plant species such as Scutellaria baicalensis (Baikal skullcap).[1] Flavonoids from Scutellaria species are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2] The aglycone, norwogonin, has been identified as an agonist of the Tropomyosin receptor kinase B (TrkB), the primary signaling receptor for brain-derived neurotrophic factor (BDNF), suggesting its potential in neuroprotective and antidepressant applications.[1]

The isolation and purification of specific flavonoid glucuronides like this compound are essential for detailed pharmacological studies, for use as analytical standards, and for further drug development. This document provides a detailed protocol for the isolation of this compound from plant extracts, adapted from established methods for similar flavonoid glucuronides found in Scutellaria species.

Data Presentation: Quantitative Analysis of Flavonoid Glucuronides from Scutellaria Extracts

CompoundPlant SourceStarting MaterialMethodYieldPurityReference
Baicalin (B1667713)Scutellaria baicalensis120 mg crude extractHSCCC58.1 mg99.2%[3][4]
Wogonoside (B1683319)Scutellaria baicalensis120 mg crude extractHSCCC17.0 mg99.0%[3][4]
BaicalinScutellaria baicalensis200 mg crude extract (21.6% baicalin)HSCCC37.0 mg96.5%[2]
BaicalinScutellaria baicalensisDry rootHPLC8.12% of dry massN/A[2]
Wogonin glucuronideScutellaria baicalensisDry rootHPLC2.52% of dry massN/A[2]

N/A: Not Available

Experimental Protocols

This section details a comprehensive protocol for the isolation and purification of this compound from the dried roots of Scutellaria baicalensis. The methodology is based on established procedures for isolating flavonoid glucuronides from this plant.

Plant Material and Pre-treatment
  • Plant Material: Dried roots of Scutellaria baicalensis.

  • Pre-treatment: Grind the dried roots into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

Extraction of Crude Flavonoids
  • Maceration/Sonication:

    • Suspend the powdered root material in 70-80% aqueous ethanol (B145695) at a 1:10 solid-to-solvent ratio (w/v).[5][6]

    • Extract the flavonoids using an ultrasonic bath for 30-60 minutes at room temperature.[6][7]

    • Alternatively, perform maceration by stirring the mixture for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

    • Repeat the extraction process on the residue two more times to ensure maximum recovery.

    • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous residue.

  • Solvent Partitioning:

    • Resuspend the concentrated extract in water and perform liquid-liquid partitioning with n-hexane to remove non-polar compounds like fats and chlorophylls. Discard the n-hexane fraction.

    • Subsequently, partition the aqueous layer with ethyl acetate (B1210297) to extract flavonoids of medium polarity. The more polar glucuronides, including this compound, will predominantly remain in the aqueous layer.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of the target compound.

Step 1: Column Chromatography (Initial Fractionation)

  • Stationary Phase: Macroporous resin (e.g., Diaion HP-20) or Sephadex LH-20.

  • Procedure:

    • Dissolve the crude aqueous extract in a minimal amount of water and load it onto the pre-equilibrated column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoid glycosides using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • System: A preparative HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 20 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).

  • Elution Gradient (Example):

    • 0-10 min: 15-25% B

    • 10-30 min: 25-40% B

    • 30-35 min: 40-80% B (wash)

    • 35-40 min: 80-15% B (re-equilibration)

  • Flow Rate: 5-10 mL/min, depending on column dimensions.[5]

  • Detection: Monitor the effluent at a wavelength of approximately 280 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound based on analytical HPLC analysis.

  • Post-Processing: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize the aqueous solution to obtain the purified this compound as a powder.

Structural Characterization

The identity and purity of the isolated compound must be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Use ESI-MS/MS to confirm the molecular weight (C21H18O11, expected m/z for [M-H]⁻) and fragmentation pattern, which should show a loss of the glucuronic acid moiety (176 Da).[8][9]

  • Nuclear Magnetic Resonance (NMR): Perform ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the complete chemical structure, including the confirmation of the 8-O-glucuronide linkage.[8][10] Comparison with literature data for similar compounds is crucial for unambiguous identification.

Visualization of Workflow and Biological Pathway

Experimental Workflow

experimental_workflow plant_material Scutellaria baicalensis (Dried Roots) extraction Extraction (70% Ethanol, Sonication) plant_material->extraction filtration Filtration & Concentration extraction->filtration partitioning Solvent Partitioning (Hexane/EtOAc) filtration->partitioning crude_extract Crude Aqueous Extract partitioning->crude_extract column_chrom Column Chromatography (Macroporous Resin) crude_extract->column_chrom fractions Flavonoid-rich Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Characterization (MS, NMR) pure_compound->characterization

Caption: Workflow for the isolation of this compound.

Signaling Pathway

The aglycone, norwogonin, acts as a TrkB agonist. The following diagram illustrates the BDNF/TrkB signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkB TrkB Receptor PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Shc_Grb2_SOS Shc/Grb2/SOS TrkB->Shc_Grb2_SOS BDNF BDNF / Norwogonin BDNF->TrkB binds & activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Akt Akt PI3K->Akt Ras Ras Shc_Grb2_SOS->Ras Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC mTOR mTOR Akt->mTOR CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression

Caption: Simplified TrkB receptor signaling pathway activated by Norwogonin.

References

Application Notes and Protocols for the Spectroscopic Analysis of Norwogonin-8-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin-8-O-glucuronide is a metabolite of Norwogonin, a flavonoid found in the medicinal plant Scutellaria baicalensis. The attachment of a glucuronide moiety significantly impacts the solubility, bioavailability, and pharmacological activity of the parent flavonoid. Accurate and detailed spectroscopic analysis is paramount for the unequivocal identification, characterization, and quantification of this metabolite in biological matrices and pharmaceutical formulations. These application notes provide a comprehensive overview of the key spectroscopic techniques and detailed protocols for the analysis of this compound.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common and effective ionization method for this class of compounds.

Table 1: Predicted Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₂₁H₁₈O₁₁
Exact Mass446.0849 g/mol
Adduct Predicted m/z
[M+H]⁺447.0922
[M+Na]⁺469.0741
[M-H]⁻445.0776
[M+NH₄]⁺464.1187
[M+K]⁺485.0481
[M+H-H₂O]⁺429.0821

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, allowing for the determination of the precise location of the glucuronide linkage and the stereochemistry of the molecule. Due to the lack of specific experimental data, a representative protocol for the NMR analysis of a flavonoid glucuronide is provided below. The chemical shifts (δ) will be highly dependent on the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid structure. The characteristic spectrum of flavonoids typically shows two main absorption bands, Band I (300-400 nm) and Band II (240-280 nm). The position and intensity of these bands can be influenced by the substitution pattern, including glucuronidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) groups.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound. These are generalized protocols for flavonoid glucuronides and may require optimization for specific instrumentation and sample matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate, identify, and quantify this compound in a complex mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer with an ESI source (e.g., Triple Quadrupole or Q-TOF)

Materials:

Procedure:

  • Sample Preparation:

    • For biological samples (plasma, urine, tissue homogenates), perform a protein precipitation with cold acetonitrile or methanol, followed by centrifugation.

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

    • Dissolve standards and dried extracts in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B (linear gradient)

      • 15-18 min: 90% B (isocratic)

      • 18-18.1 min: 90-10% B (linear gradient)

      • 18.1-22 min: 10% B (isocratic for column re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Scan Mode: Full scan (m/z 100-1000) for identification and Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition (Predicted): Precursor ion [M-H]⁻ at m/z 445.1 → Product ion (aglycone) at m/z 269.1 (loss of 176 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Materials:

  • Purified this compound sample (> 95% purity).

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

    • 2D NMR: To aid in structure elucidation, perform two-dimensional NMR experiments such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for determining the glucuronidation site.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer.

Materials:

  • Purified this compound.

  • Spectroscopic grade methanol or ethanol.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in the chosen solvent.

    • Prepare a dilute solution (typically in the µM range) to ensure the absorbance is within the linear range of the instrument (usually below 1.0 AU).

  • Spectral Acquisition:

    • Use the pure solvent as a blank.

    • Scan the sample from 200 to 600 nm.

    • Record the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or for KBr pellet preparation.

Materials:

  • Dry, purified this compound.

  • Potassium bromide (KBr), IR grade (for pellet method).

Procedure (ATR Method):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectral Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Typically, spectra are collected in the range of 4000 to 400 cm⁻¹.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Biological or Synthetic Sample Extraction Extraction / Purification Sample->Extraction LCMS LC-MS/MS Extraction->LCMS NMR NMR Extraction->NMR UVVis UV-Vis Extraction->UVVis FTIR FT-IR Extraction->FTIR MS_Data Molecular Weight & Fragmentation LCMS->MS_Data NMR_Data Structure Elucidation NMR->NMR_Data UV_Data Electronic Transitions UVVis->UV_Data IR_Data Functional Groups FTIR->IR_Data Characterization Compound Characterization & Quantification MS_Data->Characterization NMR_Data->Characterization UV_Data->Characterization IR_Data->Characterization

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling_Pathway_Placeholder Metabolic Pathway of Norwogonin Norwogonin Norwogonin UGT UDP-Glucuronosyltransferase (UGT) Norwogonin->UGT Phase II Metabolism Norwogonin_Glucuronide This compound UGT->Norwogonin_Glucuronide Excretion Excretion Norwogonin_Glucuronide->Excretion

Caption: Simplified metabolic pathway of Norwogonin to its glucuronide conjugate.

Troubleshooting & Optimization

Technical Support Center: Norwogonin-8-O-glucuronide Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Norwogonin-8-O-glucuronide for various assays.

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound, particularly when preparing aqueous solutions for biological assays. This guide provides a systematic approach to overcoming these challenges.

Initial Assessment of Solubility Problems

A common issue is the precipitation of the compound when diluting a stock solution into an aqueous buffer. This is often due to the lower solubility of the compound in aqueous media compared to the initial organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, a flavonoid glucuronide, is generally more soluble in organic solvents than in aqueous solutions. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is highly recommended. Other organic solvents such as ethanol (B145695) and methanol (B129727) can also be used.[1]

Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue. To prevent precipitation, you can try several strategies:

  • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try preparing a more diluted stock solution or diluting it further in the final assay medium.

  • Use co-solvents: Incorporating a small percentage of a biocompatible co-solvent in your final aqueous solution can significantly improve solubility.

  • Adjust the pH: The solubility of flavonoid glucuronides can be pH-dependent. Experimenting with a slightly more acidic or basic buffer might enhance solubility.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can aid in dissolution. However, be cautious with temperature-sensitive compounds.

Q3: What is a reliable starting protocol for preparing a working solution of this compound for a cell-based assay?

A3: A robust starting protocol involves creating a high-concentration stock solution in DMSO followed by a serial dilution in the cell culture medium. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section of this guide.

Q4: Is there any quantitative data on the solubility of this compound?

Data Presentation

The following table summarizes the estimated solubility of this compound in common laboratory solvents. Please note that the values for aqueous solutions are estimates based on a closely related compound and should be experimentally verified.

SolventEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO) ≥ 15 mg/mLRecommended for preparing high-concentration stock solutions.[2]
Ethanol SolubleA viable alternative to DMSO for stock solutions.[1]
Methanol SolubleCan be used for stock solutions.[1]
Phosphate-Buffered Saline (PBS, pH 7.2) ~ 2 mg/mLEstimated based on Wogonin-7-O-glucuronide.[2] Solubility may be lower and should be determined empirically.
Water Sparingly SolubleGlucuronidation generally increases water solubility compared to the aglycone.[3] However, direct dissolution in water is likely to be challenging.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (Molecular Weight: 446.36 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.46 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath at room temperature.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the preparation of a final working solution in an aqueous buffer (e.g., cell culture medium or PBS) from a DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous assay buffer (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw the 10 mM stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the aqueous assay buffer to achieve the desired final concentration.

  • Crucially , add the DMSO stock solution to the aqueous buffer and immediately mix thoroughly by pipetting or vortexing. Do not add the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate.

  • Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity in cell-based assays.

  • If precipitation occurs, refer to the troubleshooting guide to try alternative methods, such as using co-solvents.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Dissolving this compound prep_stock Prepare concentrated stock in DMSO (e.g., 10 mM) start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe success Solution is clear: Proceed with assay observe->success No precipitate Precipitation occurs observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc co_solvent Add co-solvents (e.g., PEG300, Tween 80) troubleshoot->co_solvent adjust_ph Adjust buffer pH troubleshoot->adjust_ph warm_sonicate Gentle warming (37°C) & Sonication troubleshoot->warm_sonicate re_evaluate Re-evaluate solubility lower_conc->re_evaluate co_solvent->re_evaluate adjust_ph->re_evaluate warm_sonicate->re_evaluate success2 Solution is clear: Proceed with assay re_evaluate->success2 Successful fail Still precipitates: Consider alternative formulation or assay re_evaluate->fail Unsuccessful

Caption: Troubleshooting workflow for dissolving this compound.

G Factors Affecting this compound Solubility solubility This compound Solubility solvent Solvent Choice solubility->solvent concentration Final Concentration solubility->concentration ph pH of Aqueous Buffer solubility->ph temperature Temperature solubility->temperature co_solvents Presence of Co-solvents solubility->co_solvents dmso DMSO (High Solubility) solvent->dmso alcohols Ethanol/Methanol (Good Solubility) solvent->alcohols aqueous Aqueous Buffers (Low Solubility) solvent->aqueous high_conc High Concentration (Increases Precipitation Risk) concentration->high_conc low_conc Low Concentration (Improves Solubility) concentration->low_conc peg_tween e.g., PEG300, Tween 80 (Enhance Aqueous Solubility) co_solvents->peg_tween

Caption: Key factors influencing the solubility of this compound.

References

Stability issues of Norwogonin-8-O-glucuronide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Norwogonin-8-O-glucuronide in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored under specific conditions to minimize degradation. As a powder, it is stable for up to three years when stored at -20°C. Once dissolved in a solvent, the solution should be stored at -80°C and is typically stable for up to one year.

Q2: In which solvents can I dissolve this compound?

A2: this compound is soluble in several organic solvents, including DMSO, pyridine, methanol, and ethanol.[1] The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, DMSO is a common choice, but it is important to keep the final concentration of DMSO low to avoid cytotoxicity.

Q3: What are the primary stability concerns for this compound in solution?

A3: The main stability issue for this compound, like many other flavonoid glucuronides, is its susceptibility to hydrolysis. This can occur either enzymatically, catalyzed by β-glucuronidase enzymes, or chemically, particularly under non-neutral pH conditions and elevated temperatures. Hydrolysis results in the cleavage of the glucuronide moiety, yielding the aglycone, Norwogonin.

Q4: I am observing a lower than expected concentration of this compound in my samples. What could be the cause?

A4: A lower than expected concentration is likely due to degradation. Consider the following possibilities:

  • Improper Storage: Were the stock solutions and samples stored at the recommended -80°C?

  • pH of the Medium: Flavonoid glucuronides can be unstable in neutral to alkaline solutions. An acidic environment is generally more protective.

  • Temperature Exposure: Have the solutions been exposed to elevated temperatures for extended periods?

  • Enzymatic Contamination: If working with biological matrices (e.g., cell lysates, tissue homogenates), endogenous β-glucuronidase activity could be hydrolyzing your compound.

  • Repeated Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions by preparing aliquots.

Q5: My results show an unexpected increase in the concentration of Norwogonin. Why is this happening?

A5: An increase in the concentration of the aglycone, Norwogonin, is a direct indicator of the degradation of this compound. The glucuronide bond is being cleaved, releasing free Norwogonin. This confirms that there are stability issues in your experimental setup.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Problem 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of compound instability.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that powdered this compound is stored at -20°C.

    • Ensure that all solutions are stored at -80°C in tightly sealed vials.

  • Review Solution Preparation:

    • Prepare fresh solutions for each experiment if possible.

    • If using stock solutions, ensure they are aliquoted to minimize freeze-thaw cycles.

  • Assess Experimental Conditions:

    • Check the pH of your buffers and media. Consider using a slightly acidic buffer if your experimental design allows.

    • Control the temperature throughout your experiment. Avoid prolonged incubation at elevated temperatures unless it is a required part of the protocol.

Problem 2: Evidence of degradation (e.g., appearance of new peaks in HPLC, increase in aglycone concentration).

This indicates that this compound is being hydrolyzed.

Troubleshooting Steps:

  • pH and Temperature Control:

    • Based on studies of the closely related flavonoid glucuronide, baicalin (B1667713), stability is significantly affected by pH and temperature. Degradation increases with higher pH and temperature.[1][2]

    • Refer to the tables below for stability data of baicalin, which can serve as a proxy for this compound stability.

  • Inhibition of Enzymatic Activity:

    • If working with biological samples that may contain β-glucuronidases, consider adding an inhibitor such as D-saccharic acid 1,4-lactone to your lysis or homogenization buffers.

  • Light Exposure:

    • While specific data for this compound is limited, flavonoids can be light-sensitive. It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.

Quantitative Stability Data (Based on the closely related compound Baicalin)

Disclaimer: The following quantitative data is for Baicalin, a flavonoid glucuronide with a similar structure to this compound, and is provided as a guide. The stability of this compound may vary.

Table 1: Effect of pH on the Stability of Baicalin at 25°C

pHHalf-life (t½) in hours
2.0130.8
3.088.5
4.568.4
6.82.63
7.40.92
9.00.31

Data adapted from a study on Baicalin stability.[2]

Table 2: Effect of Temperature on the Stability of Baicalin at pH 7.4

Temperature (°C)Degradation
4Temperature-dependent degradation observed, with lower temperatures being protective.
25Significant degradation.
40Rapid degradation.

Qualitative summary based on studies of Baicalin.[1][2]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound using β-glucuronidase

This protocol is used to intentionally hydrolyze this compound to its aglycone, Norwogonin, for analytical purposes.

Materials:

  • This compound solution

  • β-glucuronidase from E. coli or Helix pomatia

  • Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.8)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)

Procedure:

  • Prepare a reaction mixture containing the this compound sample diluted in the phosphate buffer.

  • Add β-glucuronidase to the reaction mixture. The amount of enzyme will depend on its activity and the concentration of the substrate. A typical starting point is 100-500 units of enzyme per ml of sample.

  • Incubate the mixture at 37°C for a specified period (e.g., 30 minutes to 2 hours). The optimal incubation time should be determined empirically.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Centrifuge the sample to precipitate the enzyme and other proteins.

  • Analyze the supernatant for the presence of Norwogonin using a suitable analytical method like HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound and Norwogonin

This protocol provides a general framework for the separation and quantification of this compound and its aglycone.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A typical mobile phase for flavonoid analysis consists of a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Example Gradient: Start with a low percentage of the organic solvent and gradually increase it over the course of the run to elute the compounds. A re-equilibration step at the initial conditions is necessary between injections.

Detection:

  • Monitor the elution of the compounds using a UV detector at a wavelength where both this compound and Norwogonin have significant absorbance (e.g., around 270-280 nm).

Quantification:

  • Create a calibration curve using standards of known concentrations for both this compound and Norwogonin to accurately quantify their amounts in the samples.

Visualizations

Hydrolysis_Pathway N8G This compound Norwogonin Norwogonin (Aglycone) N8G->Norwogonin Hydrolysis (Enzymatic or Chemical) GlucuronicAcid Glucuronic Acid N8G->GlucuronicAcid Hydrolysis

Caption: Degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow start Inconsistent Results or Suspected Degradation check_storage Verify Storage Conditions (Powder: -20°C, Solution: -80°C) start->check_storage check_handling Review Solution Handling (Fresh Solutions, Aliquoting) check_storage->check_handling check_params Assess Experimental Parameters (pH, Temperature, Light) check_handling->check_params is_bio_sample Working with Biological Samples? check_params->is_bio_sample add_inhibitor Add β-glucuronidase Inhibitor is_bio_sample->add_inhibitor Yes analyze Analyze by HPLC to Confirm Degradation and Quantify Aglycone is_bio_sample->analyze No add_inhibitor->analyze end Optimized & Stable Experiment analyze->end

Caption: Troubleshooting workflow for this compound stability issues.

Norwogonin_Signaling_Pathways Potential Signaling Pathways of Norwogonin (Aglycone) cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects Norwogonin Norwogonin ROS Reduced Reactive Oxygen Species (ROS) Norwogonin->ROS Ca_Osc Modulated Calcium Oscillations Norwogonin->Ca_Osc Hippo Hippo Pathway Norwogonin->Hippo Akt Akt/PKB Pathway Norwogonin->Akt Inhibition YAP_TAZ Inhibition of YAP/TAZ Hippo->YAP_TAZ Apoptosis Induction of Apoptosis Akt->Apoptosis Modulation

Caption: Potential signaling pathways modulated by Norwogonin, the aglycone.

References

Technical Support Center: Chemical Synthesis of Flavonoid Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of flavonoid glucuronides. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the chemical synthesis of flavonoid glucuronides?

A1: The primary challenges in the chemical synthesis of flavonoid glucuronides revolve around achieving regioselectivity, managing protecting groups, optimizing the glycosylation reaction, and purifying the final product. Flavonoids possess multiple hydroxyl groups with similar reactivity, making selective glucuronidation at a specific position a complex task.[1][2][3] This necessitates intricate protecting group strategies, which can be time-consuming and involve multiple steps.[1][4] Furthermore, the glycosylation reaction itself often suffers from low yields and the formation of side products.[2][5] Subsequent purification to isolate the desired isomer from a complex reaction mixture can also be demanding.[1][5]

Q2: Why is regioselectivity so difficult to achieve in flavonoid glucuronidation?

A2: Regioselectivity is challenging due to the presence of multiple hydroxyl groups on the flavonoid scaffold (A, B, and C rings) that have comparable nucleophilicity. The relative reactivity of these hydroxyls can be influenced by subtle electronic and steric factors, making it difficult to direct the glucuronic acid donor to a single, desired position without the use of protecting groups.[6][7]

Q3: What are the common protecting groups used in flavonoid glucuronide synthesis?

A3: Benzyl (B1604629) (Bn) and acetyl (Ac) groups are common protecting groups for the hydroxyl moieties of flavonoids. Silyl ethers are also utilized. For the glucuronic acid donor, acetyl (Ac) or benzoyl (Bz) groups are typically used to protect the hydroxyls, while the carboxylic acid is often protected as a methyl (Me) or allyl ester.[1][4] The choice of protecting groups is critical and depends on the specific flavonoid and the desired regioselectivity.

Q4: What are the main glycosylation methods employed for flavonoid glucuronidation?

A4: The most common methods include the Koenigs-Knorr reaction, which typically uses a glycosyl bromide donor with a silver or mercury promoter, and methods employing glycosyl trichloroacetimidate (B1259523) or trifluoroacetimidate donors under acidic conditions.[1][2][5] The choice of method can significantly impact the yield and stereoselectivity of the glycosidic bond formation.

Q5: Are there alternatives to chemical synthesis for obtaining flavonoid glucuronides?

A5: Yes, enzymatic and biotechnological approaches are increasingly being explored as alternatives to overcome the challenges of chemical synthesis.[8][9] These methods can offer high regioselectivity and stereoselectivity. Options include using mammalian UDP-glucuronosyltransferases (UGTs) or employing microbial systems engineered to produce specific glucuronides.[1][2][10] However, these methods have their own set of challenges, such as the cost and availability of enzymes and the complexity of developing engineered microbial strains.[2][3]

Troubleshooting Guide

Low Glycosylation Reaction Yield
Potential Cause Suggested Solution
Poor reactivity of the glycosyl donor. Consider using a more reactive donor, such as a glycosyl trichloroacetimidate or trifluoroacetimidate, instead of a glycosyl bromide.[1][5]
Inappropriate reaction conditions. Optimize the reaction temperature, solvent, and promoter. For the Koenigs-Knorr method, ensure anhydrous conditions and consider performing the reaction at a lower temperature to minimize side reactions.[2]
Steric hindrance at the target hydroxyl group. If possible, modify the protecting group strategy to reduce steric bulk around the reaction site.
Decomposition of the flavonoid aglycone. Ensure the reaction conditions are compatible with the stability of your specific flavonoid.[5] Some flavonoids are sensitive to strongly acidic or basic conditions.
Lack of Regioselectivity
Potential Cause Suggested Solution
Insufficient differentiation of hydroxyl group reactivity. A more elaborate protecting group strategy is likely required. This may involve sequential protection and deprotection steps to expose only the desired hydroxyl group for glycosylation.[1][2]
Use of a non-selective glycosylation method. Some methods may offer better regioselectivity for certain flavonoids. A survey of the literature for your specific flavonoid or a closely related analogue is recommended.
Isomerization or protecting group migration. Under certain conditions, protecting groups can migrate. Re-evaluate the stability of your protecting groups under the reaction conditions.
Difficulty in Product Purification
Potential Cause Suggested Solution
Co-elution of isomers. Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for separation.[1][5] Chiral chromatography may be necessary for separating diastereomers.
Presence of closely related byproducts. Optimize the reaction to minimize the formation of byproducts. An alternative glycosylation method or a different protecting group strategy might yield a cleaner reaction mixture.
Incomplete removal of protecting groups. Ensure deprotection reactions go to completion. Monitor the reaction by TLC or LC-MS. If partial deprotection is an issue, consider using protecting groups that can be removed under more robust and distinct conditions.

Experimental Protocols

General Procedure for Koenigs-Knorr Glycosylation of a Flavonoid

This protocol is a generalized example and requires optimization for specific substrates.

  • Protection of the Flavonoid: Selectively protect the hydroxyl groups of the flavonoid aglycone that are not intended for glucuronidation. For example, benzylation using benzyl bromide and a weak base like potassium carbonate is a common method.[1] Purify the protected flavonoid by column chromatography.

  • Glycosylation Reaction:

    • Dissolve the protected flavonoid in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Add a silver salt promoter, such as silver oxide (Ag₂O) or silver triflate (AgOTf).[2][5]

    • Cool the reaction mixture to 0°C or a lower temperature.

    • Slowly add a solution of the protected glucuronyl bromide donor (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucuronate) in the same anhydrous solvent.

    • Allow the reaction to stir at a low temperature and then gradually warm to room temperature while monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.

    • Wash the filtrate with appropriate aqueous solutions (e.g., sodium bicarbonate, brine) and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution and purify the protected flavonoid glucuronide by silica (B1680970) gel column chromatography.

  • Deprotection:

    • Remove the protecting groups from the glucuronic acid moiety (e.g., acetyl groups via Zemplén deacetylation with sodium methoxide (B1231860) in methanol) and the flavonoid (e.g., benzyl groups via catalytic hydrogenation with Pd/C).

    • Purify the final flavonoid glucuronide by preparative HPLC.

Data Presentation

Table 1: Comparison of Glycosylation Methods for Quercetin Derivatives

Flavonoid SubstrateGlycosyl DonorPromoter/CatalystSolventYieldReference
4',7-DibenzylquercetinMethyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucuronateAg₂OPyridine52% (of glucuronidated product)[2]
Protected QuercetinMethyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate trichloroacetimidateBF₃·OEt₂CH₂Cl₂11% (overall yield of 3'-O-glucuronide)[1]
7,4'-di-O-methyleriodictyol(N-phenyl)-2,2,2-trifluoroacetimidate donorBF₃·OEt₂Not specified41% (of protected glucuronide)[5]

Visualizations

experimental_workflow cluster_protection Step 1: Selective Protection cluster_glycosylation Step 2: Glycosylation cluster_deprotection Step 3: Deprotection Flavonoid Flavonoid Aglycone Protected_Flavonoid Partially Protected Flavonoid Flavonoid->Protected_Flavonoid Protecting Group (e.g., Benzyl) Protected_Glucuronide Protected Flavonoid Glucuronide Protected_Flavonoid->Protected_Glucuronide Donor Protected Glucuronyl Donor (e.g., Bromide, Imidate) Donor->Protected_Glucuronide Koenigs-Knorr or Acid-catalyzed Coupling Final_Product Flavonoid Glucuronide Protected_Glucuronide->Final_Product Removal of all Protecting Groups

Caption: A generalized workflow for the chemical synthesis of flavonoid glucuronides.

troubleshooting_logic Start Low Yield or Poor Selectivity Check_Donor Evaluate Glycosyl Donor Reactivity Start->Check_Donor Check_Conditions Optimize Reaction Conditions (Temp, Solvent) Start->Check_Conditions Check_Protection Re-evaluate Protecting Group Strategy Start->Check_Protection Use_Imidate Switch to Imidate Donor Check_Donor->Use_Imidate Modify_Conditions Adjust Temperature/ Solvent/Promoter Check_Conditions->Modify_Conditions Redesign_Protection Redesign Protection/ Deprotection Sequence Check_Protection->Redesign_Protection

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Overcoming Poor Bioavailability of Norwogonin-8-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Norwogonin-8-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a major metabolite of Norwogonin (B192581), a flavone (B191248) found in Scutellaria baicalensis (Baikal skullcap). Like many flavonoid glucuronides, it exhibits low oral bioavailability, which can limit its therapeutic efficacy in vivo. This poor bioavailability is primarily attributed to its low aqueous solubility, poor membrane permeability, and susceptibility to efflux by intestinal transporters.

Q2: What are the primary metabolic pathways affecting the bioavailability of Norwogonin and its glucuronide?

A2: The primary metabolic pathway for norwogonin is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly in the liver and intestines. This process converts the more lipophilic norwogonin into the more water-soluble but generally less permeable this compound. Once formed, this glucuronide can be actively transported out of cells and back into the intestinal lumen by efflux transporters such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs), further reducing its systemic absorption.[1][2]

Q3: What are the key formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation, and enhance its absorption.[3][4][5][6][7][8]

  • Solid dispersions: Creating a solid dispersion of the compound with a hydrophilic carrier can increase its dissolution rate and, consequently, its absorption.[3][9]

  • Cyclodextrin (B1172386) complexation: Forming inclusion complexes with cyclodextrins can significantly enhance the aqueous solubility of poorly soluble compounds.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for in vitro assays.

  • Low and variable results in dissolution studies.

  • Poor absorption in in vivo studies.

Possible Causes:

  • The inherent chemical structure of the flavonoid glucuronide leads to low water solubility.

Troubleshooting Steps:

  • Solubility Enhancement with Excipients:

    • Cyclodextrins: Prepare inclusion complexes with β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin). The phase solubility method can be used to determine the optimal ratio of the compound to cyclodextrin for maximum solubility enhancement.[10][12][14]

    • Co-solvents: For in vitro experiments, consider using co-solvents such as DMSO, ethanol, or PEG 300. However, be mindful of their potential effects on cell viability and enzyme activity.

  • Formulation as a Solid Dispersion:

    • Prepare a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP) K30.[9] The solvent evaporation or melting method can be used for preparation.

  • Nanoparticle Formulation:

    • Encapsulate this compound in solid lipid nanoparticles (SLNs). A hot-melt evaporation technique can be employed for this purpose.[4][5]

Issue 2: Poor Intestinal Permeability

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 cell monolayer assays.

  • High efflux ratio in bi-directional Caco-2 assays.

  • Low plasma concentrations after oral administration in animal models.

Possible Causes:

  • The hydrophilic nature of the glucuronide moiety limits passive diffusion across the intestinal epithelium.

  • Active efflux of the compound back into the intestinal lumen by transporters like BCRP and MRPs.[1]

Troubleshooting Steps:

  • Inhibition of Efflux Transporters:

    • Co-administer this compound with known inhibitors of BCRP and MRPs. For in vitro Caco-2 assays, specific inhibitors can be added to the transport buffer. This can help to determine the extent of efflux and the potential for improving absorption by blocking these transporters.

  • Permeation Enhancers:

    • Incorporate permeation enhancers into the formulation. These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.

  • Nanoparticle-mediated Transport:

    • Formulate this compound into nanoparticles, which can be taken up by intestinal cells through endocytosis, bypassing the efflux transporters.[6][7]

Issue 3: Extensive First-Pass Metabolism (Glucuronidation)

Symptoms:

  • Rapid conversion of the parent compound (Norwogonin) to this compound in in vitro metabolism studies (e.g., using liver microsomes).

  • High levels of the glucuronide metabolite and low levels of the parent compound in plasma after oral administration.

Possible Causes:

  • High activity of UGT enzymes in the intestine and liver. UGT1A isoforms are often implicated in flavonoid glucuronidation.

Troubleshooting Steps:

  • Inhibition of UGT Enzymes:

    • Co-administer with known UGT inhibitors. This can increase the systemic exposure of the parent compound. However, this approach should be used with caution due to the potential for drug-drug interactions.

    • Screen for and identify specific inhibitors of the UGT isoforms responsible for Norwogonin glucuronidation.

  • Structural Modification (Prodrug Approach):

    • Synthesize a prodrug of Norwogonin that masks the site of glucuronidation. The prodrug should be designed to be stable in the gastrointestinal tract and then be converted to the active parent compound in the systemic circulation.

Data Presentation

Table 1: Solubility Enhancement Strategies for Wogonin (a related Flavonoid)

Formulation StrategyCarrier/MethodSolubility EnhancementReference
Solid DispersionPVP K3010.2-fold increase in dissolution rate at 10 min[9]
Inclusion Complexβ-cyclodextrinFormation of 1:1 inclusion complex, enhancing solubility[10][11]
Inclusion ComplexHydroxypropyl-β-cyclodextrinFormation of 1:1 inclusion complex, enhancing solubility[11]
Solid Lipid NanoparticlesStearic acidEncapsulation of the hydrophobic drug[4][5]

Table 2: Pharmacokinetic Parameters of Wogonin in Different Formulations (in vivo studies in rats)

FormulationAdministration RouteCmax (ng/mL)Tmax (h)Bioavailability (%)Reference
Raw WogoninIntragastric3000.471.10[15]
Solid DispersionOral7.9 µg/L (in Beagle dogs)0.34[3]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted from standard methods for assessing the intestinal permeability of compounds.[16][17][18][19][20]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-24 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (this compound) dissolved in HBSS to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with 5% CO2 for a specified time (e.g., 2 hours).

    • Collect samples from the BL chamber at predetermined time points.

  • Transport Study (Basolateral to Apical):

    • Perform the same procedure as above but add the test compound to the BL chamber and sample from the AP chamber to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Papp:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: rate of drug appearance in the receiver chamber

      • A: surface area of the filter membrane

      • C0: initial concentration of the drug in the donor chamber

Protocol 2: UGT Inhibition Assay

This protocol is a general method for assessing the inhibitory potential of a compound on UGT enzyme activity.[21][22][23][24][25]

Objective: To determine the IC50 value of a potential inhibitor on the glucuronidation of Norwogonin.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (or a specific recombinant UGT isoform), a buffer (e.g., Tris-HCl), magnesium chloride, and alamethicin (B1591596) (a permeabilizing agent).

  • Incubation with Inhibitor: Add a range of concentrations of the test inhibitor to the reaction mixture.

  • Initiation of Reaction: Add the substrate (Norwogonin) and the cofactor UDPGA to initiate the glucuronidation reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) or methanol).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the formation of this compound using LC-MS/MS.

  • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

Visualizations

Bioavailability_Challenges cluster_absorption Intestinal Lumen cluster_cell Enterocyte cluster_blood Systemic Circulation This compound This compound Intracellular Space Intracellular Space This compound->Intracellular Space Poor Passive Permeability Efflux Transporters (BCRP, MRPs) Efflux Transporters (BCRP, MRPs) Intracellular Space->Efflux Transporters (BCRP, MRPs) Absorbed Drug Absorbed Drug Intracellular Space->Absorbed Drug Absorption Efflux Transporters (BCRP, MRPs)->this compound Efflux

Challenges to Oral Bioavailability of this compound.

Signaling_Pathway Norwogonin Norwogonin UGT Enzymes UGT Enzymes Norwogonin->UGT Enzymes Glucuronidation This compound This compound UGT Enzymes->this compound Efflux Transporters (BCRP, MRPs) Efflux Transporters (BCRP, MRPs) This compound->Efflux Transporters (BCRP, MRPs) Systemic Circulation Systemic Circulation This compound->Systemic Circulation Limited Absorption Intestinal Lumen Intestinal Lumen Efflux Transporters (BCRP, MRPs)->Intestinal Lumen Efflux

Metabolic Fate and Transport of Norwogonin.

Experimental_Workflow cluster_formulation Formulation Strategies cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Nanoparticles Nanoparticles Solubility Assay Solubility Assay Nanoparticles->Solubility Assay Solid Dispersion Solid Dispersion Dissolution Study Dissolution Study Solid Dispersion->Dissolution Study Cyclodextrin Complex Cyclodextrin Complex Cyclodextrin Complex->Solubility Assay Caco-2 Permeability Caco-2 Permeability Solubility Assay->Caco-2 Permeability Dissolution Study->Caco-2 Permeability Pharmacokinetic Study (Rats) Pharmacokinetic Study (Rats) Caco-2 Permeability->Pharmacokinetic Study (Rats)

Workflow for Developing and Evaluating Improved Formulations.

References

How to prevent degradation of Norwogonin-8-O-glucuronide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Norwogonin-8-O-glucuronide to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, this compound should be stored as a solid (powder) at -20°C. Under these conditions, it is expected to be stable for up to three years. If the compound is in a solvent, it should be stored at -80°C for a stability of up to one year.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are elevated temperature, inappropriate pH (especially alkaline conditions), and exposure to light. These factors can lead to the hydrolysis of the glucuronide bond, a primary degradation pathway.

Q3: How should I prepare stock solutions of this compound to ensure stability?

A3: It is recommended to prepare stock solutions in a suitable solvent such as DMSO or ethanol. For short-term use, solutions can be stored at 2-8°C for up to two weeks. For longer-term storage, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids, in general, can be sensitive to light. It is recommended to store both the solid compound and its solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

Q5: What is the major degradation product of this compound?

A5: The primary degradation pathway is the hydrolysis of the O-glucuronide bond, which results in the formation of the aglycone, Norwogonin (5,7,8-trihydroxyflavone), and glucuronic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage.1. Verify that the compound has been stored at the recommended temperature (-20°C for solid, -80°C for solutions). 2. Ensure that solutions were protected from light. 3. Prepare fresh solutions from a new aliquot of the solid compound.
Appearance of unexpected peaks in HPLC/LC-MS analysis. The presence of degradation products, primarily the aglycone Norwogonin.1. Confirm the identity of the degradation product by comparing its retention time and mass spectrum with a Norwogonin standard. 2. Review storage and handling procedures to identify potential causes of degradation.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.1. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. 2. A small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be used to improve solubility, but its compatibility with the experimental system must be verified.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound, the following tables summarize the stability of Baicalin (B1667713), a structurally similar flavonoid glucuronide. This data provides a strong indication of the expected stability profile for this compound. The degradation of Baicalin has been shown to be pH- and temperature-dependent and follows first-order kinetics.[1][2]

Table 1: Effect of Temperature on the Stability of Baicalin in Aqueous Buffer (pH 7.4)

Temperature (°C)Half-life (t½) in hours
4Stable (>24h)
252.89
400.92

Data adapted from studies on Baicalin and presented as a representative model.

Table 2: Effect of pH on the Stability of Baicalin at 25°C

pHHalf-life (t½) in hours
2.0Stable (>24h)
3.0Stable (>24h)
4.5Stable (>24h)
6.82.89
7.42.63
9.00.31

Data adapted from studies on Baicalin and presented as a representative model.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Norwogonin (as a reference standard for the primary degradation product)
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase preparation)
  • Phosphate (B84403) buffers of various pH values (e.g., 4.0, 7.0, 9.0)
  • HPLC system with a UV or PDA detector and a C18 column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO or methanol.
  • Prepare working solutions by diluting the stock solution with the respective phosphate buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
  • Prepare a standard solution of Norwogonin for peak identification.

3. Stability Study Design (Forced Degradation):

  • Acidic and Basic Hydrolysis: Incubate the working solutions at different pH values (e.g., pH 4.0, 7.0, 9.0) at a controlled temperature (e.g., 40°C).
  • Thermal Degradation: Incubate the working solution in a neutral pH buffer (e.g., pH 7.0) at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
  • Photostability: Expose a working solution to a light source (as per ICH Q1B guidelines) while keeping a control sample in the dark.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
  • Inject the samples into the HPLC system.
  • Example HPLC Conditions:
  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 280 nm and 330 nm for flavonoids).
  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Identify and quantify the formation of the Norwogonin peak.
  • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

degradation_pathway Norwogonin_Glucuronide This compound Norwogonin Norwogonin (Aglycone) Norwogonin_Glucuronide->Norwogonin  Hydrolysis (Temperature, pH, Light) Glucuronic_Acid Glucuronic Acid

Primary degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions A Prepare Stock Solution (1 mg/mL in DMSO) B Prepare Working Solutions in different buffers A->B C1 pH Stress (pH 4, 7, 9) B->C1 C2 Thermal Stress (4°C, 25°C, 40°C) B->C2 C3 Photostability (Light vs. Dark) B->C3 D Sample at Time Points (0, 2, 4, 8, 24h) C1->D C2->D C3->D E HPLC Analysis D->E F Data Analysis (Calculate % remaining, t½) E->F

Workflow for stability assessment of this compound.

References

Troubleshooting Norwogonin-8-O-glucuronide quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Norwogonin-8-O-glucuronide in biological samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Analyte Signal Detected

  • Question: I am not detecting a signal for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?

  • Answer: Low or no signal can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting approach:

    • Sample Stability: Glucuronides can be unstable and susceptible to degradation by endogenous enzymes like β-glucuronidases present in plasma or tissue samples.

      • Recommendation: Ensure samples are collected with appropriate stabilizers, if necessary, and stored at -80°C. Minimize freeze-thaw cycles. For acyl-glucuronides, acidification of the sample may be required to prevent acyl migration.[1]

    • Extraction Inefficiency: this compound is a hydrophilic molecule, which can make its extraction from biological matrices challenging.[2]

      • Recommendation: Optimize your sample preparation method. For plasma or blood, protein precipitation is a common starting point. For more complex matrices like bile, Solid Phase Extraction (SPE) may be necessary to remove interfering substances like bile acids.[3][4] A study on similar flavonoid glucuronides showed that SPE could remove over 90% of bile acids, which are known to cause ion suppression.[3][5]

    • Mass Spectrometer Parameters: Incorrect mass transition settings will result in no signal.

      • Recommendation: Confirm the precursor and product ion m/z values for this compound. A common fragmentation pattern for flavonoid glucuronides is the neutral loss of the glucuronic acid moiety (-176 Da).[3][6] Ensure the instrument is tuned and calibrated.

    • Chromatographic Issues: Poor peak shape or retention can lead to a signal that is indistinguishable from noise.

      • Recommendation: Use a C18 column, which is commonly used for flavonoid analysis.[4][7] The mobile phase composition is critical; a typical mobile phase consists of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier like formic acid to improve peak shape and ionization efficiency.[3][4]

Issue 2: High Variability in Results and Poor Reproducibility

  • Question: My replicate injections show high variability. What could be causing this, and how can I improve precision?

  • Answer: High variability often points to issues with the sample preparation process or matrix effects.

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inconsistent results.[8]

      • Recommendation: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. If a SIL-IS is not available, a structurally similar compound can be used. A study on flavonoid glucuronides reported matrix effects of less than 20% when using an appropriate internal standard.[4][7] Additionally, optimizing the sample cleanup procedure (e.g., using SPE) can help minimize matrix effects.[3]

    • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

      • Recommendation: Ensure consistent timing and technique for all sample preparation steps, especially for liquid-liquid extraction or SPE. If possible, use automated sample handling systems.

    • Analyte Stability in Processed Samples: The stability of this compound in the final reconstituted solution in the autosampler is important.

      • Recommendation: Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analyte while awaiting injection.[9] Perform stability tests on processed samples to ensure the analyte is stable for the duration of the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for the quantification of this compound?

A1: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar flavonoid glucuronide that is not present in the samples can be used. For example, in a study quantifying wogonoside (B1683319) (wogonin-7-O-glucuronide), rutin (B1680289) was used as the internal standard.[3]

Q2: What are the typical extraction recovery rates for flavonoid glucuronides from biological samples?

A2: Extraction recovery can vary depending on the method and matrix. For flavonoid glucuronides, recoveries greater than 85% have been reported using protein precipitation for blood samples and solid-phase extraction for bile samples.[4][7]

Q3: How can I assess the matrix effect in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement. For validated methods, matrix effects are often acceptable if they are within ±15-20%.[4][7]

Q4: What is a typical Lower Limit of Quantification (LLOQ) for flavonoid glucuronides in plasma?

A4: With modern LC-MS/MS instrumentation, LLOQs in the low nanomolar range are achievable. For instance, the LLOQ for wogonoside in blood has been reported to be 1.56 nM.[3][7] For wogonin (B1683318), the parent compound of Norwogonin, an LLOQ of 0.25 ng/mL has been achieved in rat plasma.[1]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of flavonoid glucuronides, which can be used as a benchmark for method development and validation for this compound.

Table 1: Typical LC-MS/MS Method Validation Parameters for Flavonoid Glucuronides in Biological Samples

ParameterMatrixTypical ValueReference
LLOQBlood/Plasma1.56 - 10 nM[3][7][10]
Linearity (r²)Blood/Plasma/Bile≥ 0.98[3]
RecoveryBlood/Plasma/Bile> 85%[4][7]
Matrix EffectBlood/Plasma/Bile< 20%[4][7]
Intra-day Precision (RSD)Plasma2.2% to 13.1%[5]
Inter-day Precision (RSD)Plasma5.9% to 7.3%[5]
Accuracy (RE)Plasma-0.3% to 1.3%[5]

Experimental Protocols

Protocol: Quantification of a Flavonoid Glucuronide (Wogonoside) in Blood by LC-MS/MS

This protocol is adapted from a validated method for wogonoside, a structural analog of this compound, and can serve as a starting point for method development.[3]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of a blood sample, add 200 µL of acetonitrile containing the internal standard (e.g., 100 nM rutin).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 rpm for 15 minutes.

  • Collect 200 µL of the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of 20% acetonitrile for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UPLC system.

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[3][4]

  • Mobile Phase A: 0.1% formic acid in water.[3][4]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor > product ion transitions for this compound and the internal standard need to be determined by infusion.

Visualizations

Signaling Pathways and Workflows

Norwogonin_Signaling_Pathway Norwogonin Signaling Pathway in Cancer Cells Norwogonin Norwogonin TAK1 TAK1 Norwogonin->TAK1 STAT3 STAT3 Norwogonin->STAT3 NFkB NF-κB TAK1->NFkB Apoptosis Apoptosis NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest STAT3->Apoptosis STAT3->CellCycleArrest

Norwogonin's inhibitory action on key signaling pathways.

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (e.g., Protein Precipitation) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

A typical workflow for quantifying this compound.

References

Technical Support Center: High-Yield Synthesis of Norwogonin-8-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the high-yield synthesis of Norwogonin-8-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary approaches for the synthesis of this compound are chemical synthesis and enzymatic synthesis. Chemical methods, such as the Koenigs-Knorr reaction, involve the coupling of a protected Norwogonin aglycone with a glucuronic acid donor.[1][2][3][4] Enzymatic synthesis utilizes UDP-glucuronosyltransferases (UGTs) to regioselectively transfer a glucuronic acid moiety to the Norwogonin backbone, often with higher specificity and milder reaction conditions.[5][6][7][8]

Q2: Why is regioselectivity a major challenge in the chemical synthesis of this compound?

A2: Norwogonin has multiple hydroxyl groups (at positions 5, 7, and 8) that can be glucuronidated. In chemical synthesis, it is challenging to selectively target the 8-hydroxyl group without protecting the other hydroxyl groups.[1] This requires a multi-step process of protection and deprotection, which can lower the overall yield and complicate the purification process.[1]

Q3: Which UGT isoforms are most likely to catalyze the 8-O-glucuronidation of Norwogonin?

A3: While specific studies on Norwogonin are limited, research on other flavonoids indicates that different UGT isoforms have distinct regioselectivities for glucuronidation.[6][7][9] For example, some UGT1A isoforms preferentially glucuronidate the 7-OH position, while others may target different positions.[7][9] Screening a panel of UGT isoforms, particularly from the UGT1A and UGT2B families, would be necessary to identify an enzyme that efficiently catalyzes 8-O-glucuronidation.[8][10]

Q4: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?

A4: Enzymatic synthesis offers several advantages, including high regioselectivity, which often eliminates the need for protecting groups, milder reaction conditions (physiological pH and temperature), and potentially higher yields of the desired isomer.[1][5] This simplifies the overall process, reduces the number of reaction steps, and leads to a more environmentally friendly synthesis.[1]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to assess purity.[1] Liquid chromatography-mass spectrometry (LC-MS) can confirm the molecular weight of the glucuronide, showing a characteristic mass increase of 176 Da from the Norwogonin aglycone.[1][10] Nuclear magnetic resonance (NMR) spectroscopy is essential for unambiguously determining the structure and confirming that glucuronidation has occurred at the 8-position.[1][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no product yield in chemical synthesis 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Ineffective catalyst or promoter. 4. Presence of moisture in the reaction.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Use milder reaction conditions. Ensure proper work-up and purification to minimize degradation. 3. Use fresh, high-purity catalysts (e.g., silver carbonate, silver triflate) and promoters.[2] 4. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
Formation of multiple glucuronide isomers 1. Inadequate protection of hydroxyl groups at positions 5 and 7. 2. Non-regioselective reaction conditions.1. Re-evaluate the protecting group strategy. Ensure complete protection of the 5- and 7-OH groups before the glycosylation step. 2. Optimize reaction conditions (solvent, temperature, catalyst) to favor 8-O-glucuronidation. Consider using a sterically hindered glucuronyl donor.
Low yield in enzymatic synthesis 1. Low enzyme activity or stability. 2. Sub-optimal reaction conditions (pH, temperature). 3. Insufficient cofactor (UDPGA) concentration. 4. Substrate or product inhibition of the enzyme.1. Use a freshly prepared or properly stored enzyme. Consider enzyme immobilization to improve stability. 2. Optimize the pH and temperature for the specific UGT isoform being used.[11] 3. Ensure an adequate supply of UDP-glucuronic acid (UDPGA). Consider using a UDPGA regeneration system. 4. Perform kinetic studies to determine optimal substrate concentrations. If inhibition is observed, consider a fed-batch or continuous-flow reactor setup.[7]
Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Formation of closely related by-products (e.g., other isomers, orthoesters in chemical synthesis). 3. Co-elution during chromatography.1. Optimize the reaction to drive it to completion. 2. Adjust reaction conditions to minimize by-product formation. For the Koenigs-Knorr reaction, using insoluble silver salts can sometimes reduce orthoester formation.[1] 3. Use a high-resolution chromatography technique such as preparative HPLC with a suitable column and gradient elution.
Hydrolysis of the glucuronide during work-up or storage 1. Exposure to acidic or basic conditions during purification. 2. Presence of contaminating β-glucuronidase activity in enzymatic preparations.1. Maintain a neutral pH during work-up and purification. Store the final product in a neutral buffer or as a lyophilized powder at low temperature. 2. Use a highly purified enzyme preparation. Include a β-glucuronidase inhibitor, such as saccharolactone, in the reaction mixture if necessary.

Experimental Protocols

Chemical Synthesis: Modified Koenigs-Knorr Reaction

This protocol is a general guideline and requires optimization for Norwogonin.

1. Protection of Norwogonin:

  • Selectively protect the 5- and 7-hydroxyl groups of Norwogonin. This can be a multi-step process involving protection of all hydroxyls followed by selective deprotection of the 8-OH, or a direct selective protection if a suitable method is available. Benzyl (B1604629) or silyl (B83357) protecting groups are commonly used.

2. Glycosylation:

  • Dissolve the protected Norwogonin in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere.

  • Add a suitable promoter, such as silver carbonate or silver triflate.

  • Cool the reaction mixture (e.g., to 0°C or -20°C).

  • Add the glucuronyl donor, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, portion-wise.

  • Allow the reaction to proceed for several hours, monitoring by TLC or LC-MS.

3. Deprotection:

  • After completion of the glycosylation, the protecting groups on the glucuronic acid moiety (acetyl groups) and the Norwogonin backbone (e.g., benzyl groups) must be removed.

  • Acetyl groups are typically removed by basic hydrolysis (e.g., with sodium methoxide (B1231860) in methanol).

  • Benzyl groups are commonly removed by catalytic hydrogenation (e.g., with Pd/C and H₂).

4. Purification:

  • Purify the final product using column chromatography (e.g., silica (B1680970) gel or reversed-phase) followed by preparative HPLC to obtain high-purity this compound.

Enzymatic Synthesis

This protocol is a general guideline and requires optimization for the specific UGT and substrate.

1. Reaction Setup:

  • Prepare a reaction buffer at the optimal pH for the chosen UGT isoform (typically between pH 6.5 and 7.5).

  • To the buffer, add Norwogonin (dissolved in a minimal amount of a co-solvent like DMSO if necessary), the UGT enzyme, and the cofactor UDP-glucuronic acid (UDPGA).

  • Include MgCl₂ or MnCl₂ as a cofactor for the enzyme if required.

  • A β-glucuronidase inhibitor like saccharolactone can be added to prevent product degradation.

2. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS.

3. Reaction Quenching and Product Isolation:

  • Stop the reaction by adding a quenching solution, such as cold acetonitrile (B52724) or methanol, to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • Isolate the supernatant containing the product.

4. Purification:

  • Purify the this compound from the reaction mixture using solid-phase extraction (SPE) followed by preparative HPLC.

Data Presentation

Table 1: Comparison of Synthesis Methods for Flavonoid Glucuronides (Illustrative)

ParameterChemical Synthesis (Koenigs-Knorr)Enzymatic Synthesis (UGT)
Typical Yield 10-40% (overall yield)50-90% (conversion)
Regioselectivity Low (requires protecting groups)High (enzyme-dependent)
Reaction Steps Multiple (protection, glycosylation, deprotection)Single step (in vitro)
Reaction Conditions Harsh (anhydrous, often low temp, metal catalysts)Mild (aqueous buffer, physiological pH and temp)
By-products Isomers, orthoesters, degradation productsMinimal (if enzyme is pure)
Scalability Can be challenging due to stoichiometry and purificationPotentially more scalable, especially with immobilized enzymes

Table 2: Key Parameters for Optimization of Enzymatic Synthesis

ParameterTypical RangeRationale
pH 6.0 - 8.0UGTs have an optimal pH range for activity.
Temperature 25 - 40 °CEnzyme activity is temperature-dependent.
Norwogonin Conc. 10 - 500 µMAvoid substrate inhibition at high concentrations.
UDPGA Conc. 1 - 10 mMEnsure sufficient cofactor for the reaction.
Enzyme Conc. 0.1 - 1 mg/mLAffects the reaction rate.
Co-solvent (e.g., DMSO) < 5% (v/v)To solubilize Norwogonin, but high concentrations can inhibit the enzyme.

Visualizations

Chemical_Synthesis_Workflow Norwogonin Norwogonin Protected_Norwogonin Protected Norwogonin (5,7-OH) Norwogonin->Protected_Norwogonin Protection Coupling Koenigs-Knorr Reaction Protected_Norwogonin->Coupling Protected_Glucuronide Protected this compound Coupling->Protected_Glucuronide Deprotection Deprotection Protected_Glucuronide->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow Norwogonin Norwogonin Reaction_Mix Reaction Incubation Norwogonin->Reaction_Mix UDPGA UDP-Glucuronic Acid UDPGA->Reaction_Mix Purification Purification Reaction_Mix->Purification Quenching Final_Product This compound Purification->Final_Product UGT_Enzyme UGT Enzyme UGT_Enzyme->Reaction_Mix

Caption: Enzymatic synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield Issue Chem_Syn Chemical Synthesis? Start->Chem_Syn Yes Enz_Syn Enzymatic Synthesis? Start->Enz_Syn No Check_Conditions Check Anhydrous Conditions & Catalyst Chem_Syn->Check_Conditions Yes Check_Protecting_Groups Verify Protecting Group Integrity Chem_Syn->Check_Protecting_Groups Also Check_Enzyme_Activity Assess Enzyme Activity & Stability Enz_Syn->Check_Enzyme_Activity Yes Optimize_pH_Temp Optimize pH & Temperature Enz_Syn->Optimize_pH_Temp Also Increase_UDPGA Increase UDPGA Concentration Enz_Syn->Increase_UDPGA And

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Optimizing In Vivo Studies with Norwogonin-8-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with Norwogonin-8-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in vivo?

There is limited direct in vivo dosage information available for this compound. However, data from its aglycone, wogonin (B1683318), can provide a starting point for dose-range finding studies. The LD50 of wogonin administered by intravenous injection in mice is 286.15 mg/kg.[1][2] Sub-chronic toxicity studies in rats have tested doses as high as 120 mg/kg.[1][2]

For initial efficacy studies, it is advisable to start with a lower dose and perform a dose-escalation study. The choice of starting dose will also depend on the animal model, the route of administration, and the specific research question.

Q2: What are the appropriate administration routes for this compound?

The most common administration routes for flavonoids and their metabolites in preclinical studies are intravenous (i.v.) and oral (intragastric, i.g.).

  • Intravenous (i.v.) administration bypasses first-pass metabolism and ensures 100% bioavailability. Studies with wogonin have used i.v. doses of 10, 20, and 40 mg/kg in rats.[3]

  • Oral (intragastric, i.g.) administration is often preferred for its clinical relevance. However, the oral bioavailability of wogonin is very low (around 1.10%).[3] This is partly due to poor solubility and rapid metabolism, including glucuronidation.[4] When administering this compound orally, it is important to consider that it may be subject to hydrolysis by gut microbiota before absorption.

Q3: How is this compound metabolized in vivo?

Flavonoid glucuronides, such as this compound, are the main circulating metabolites of flavonoids in the body.[5] They are generally more water-soluble than their aglycone counterparts. A key aspect of their in vivo fate is the potential for deconjugation back to the aglycone (Norwogonin) by β-glucuronidase enzymes.[5] This can occur in various tissues and at sites of inflammation, where β-glucuronidase activity may be elevated.[6] This enzymatic conversion can lead to an overestimation of the aglycone levels in tissue extracts if not properly handled during sample preparation.[5]

Efflux transporters such as BCRP and MRPs play a significant role in the disposition of glucuronide metabolites, affecting their distribution and excretion.[7][8]

Troubleshooting Guide

Issue: Low or undetectable plasma concentrations of this compound after oral administration.

  • Possible Cause: Poor absorption from the gastrointestinal tract or rapid first-pass metabolism. Flavonoids generally have low oral bioavailability.[3][9]

  • Troubleshooting Steps:

    • Consider an alternative formulation: Solid dispersions have been shown to increase the solubility and bioavailability of wogonin.[4]

    • Use a different administration route: Intravenous administration will ensure the compound reaches systemic circulation.

    • Measure the aglycone: Since the glucuronide can be hydrolyzed back to the aglycone, measure the plasma concentrations of both Norwogonin and this compound.

Issue: High variability in experimental results between animals.

  • Possible Cause: Differences in gut microbiota composition, which can affect the hydrolysis of the glucuronide. Individual variations in the expression and activity of metabolizing enzymes (UGTs) and transporters can also contribute.

  • Troubleshooting Steps:

    • Standardize animal housing and diet: This can help to reduce variability in gut microbiota.

    • Increase sample size: A larger number of animals per group can help to improve the statistical power of the study.

    • Monitor for signs of toxicity: High doses of wogonin have been associated with heart injury in rats.[1][2] Ensure that the doses used are within a safe range.

Issue: Discrepancy between in vitro and in vivo findings.

  • Possible Cause: The biological activity observed in vitro with the aglycone (Norwogonin) may not directly translate to in vivo studies where the compound primarily exists as the glucuronide. The glucuronide itself may have different biological activities or may act as a prodrug that is converted to the active aglycone at the target site.[5]

  • Troubleshooting Steps:

    • Evaluate the activity of the glucuronide in vitro: Compare the activity of this compound with that of Norwogonin in relevant cell-based assays.

    • Investigate the expression of β-glucuronidase at the target tissue: If the aglycone is the active form, the presence of this enzyme at the site of action will be crucial for efficacy.

Data Presentation

Table 1: Summary of In Vivo Pharmacokinetic and Toxicity Data for Wogonin (Aglycone of this compound)

ParameterAnimal ModelAdministration RouteDoseValueReference
LD50 MiceIntravenous (i.v.)Single Dose286.15 mg/kg[1][2]
Sub-chronic Toxicity RatsNot specified120 mg/kgHeart injury observed[1][2]
Elimination Half-life RatsIntravenous (i.v.)10, 20, 40 mg/kg~14 min[3]
Cmax RatsIntragastric (i.g.)100 mg/kg300 ng/mL[3]
Oral Bioavailability RatsIntragastric (i.g.)100 mg/kg1.10%[3]
Cmax BeaglesIntragastric (i.g.)15 mg/kg (crude)2.5 µg/L[4][9]
Cmax BeaglesIntragastric (i.g.)5 mg/kg (solution)12.3 ng/mL[9]
Oral Bioavailability BeaglesIntragastric (i.g.)Not specified0.59% (native)[4]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Pharmacokinetic Study of a Flavonoid Glucuronide

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats, C57BL/6 mice).

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Formulation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., saline, PBS with a small amount of a solubilizing agent if necessary).

  • Administration:

    • Intravenous (i.v.): Administer the solution via the tail vein.

    • Intragastric (i.g.): Administer the solution using an oral gavage needle.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Stabilization: To prevent ex vivo deconjugation of the glucuronide, immediately treat the plasma samples with a β-glucuronidase inhibitor, such as saccharo-1,4-lactone.[5]

  • Sample Analysis: Analyze the concentrations of this compound and its aglycone, Norwogonin, in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Mandatory Visualizations

Signaling_Pathway cluster_RA Rheumatoid Arthritis Pathogenesis cluster_Norwogonin Potential Intervention by Norwogonin Inflammatory Stimuli Inflammatory Stimuli RANKL Signaling RANKL Signaling Inflammatory Stimuli->RANKL Signaling Osteoclastogenesis Osteoclastogenesis RANKL Signaling->Osteoclastogenesis Bone Erosion Bone Erosion Osteoclastogenesis->Bone Erosion Norwogonin Norwogonin ROS Scavenging ROS Scavenging Norwogonin->ROS Scavenging activates Inhibition of\nROS Formation Inhibition of ROS Formation Norwogonin->Inhibition of\nROS Formation represses IL-17 Signaling Pathway IL-17 Signaling Pathway Norwogonin->IL-17 Signaling Pathway interferes with ROS Scavenging->Osteoclastogenesis inhibits Inhibition of\nROS Formation->Osteoclastogenesis inhibits IL-17 Signaling Pathway->Osteoclastogenesis promotes

Caption: Potential signaling pathways of Norwogonin in rheumatoid arthritis.

Experimental_Workflow Dose Range Finding Study Dose Range Finding Study Select Animal Model Select Animal Model Dose Range Finding Study->Select Animal Model Formulate this compound Formulate this compound Select Animal Model->Formulate this compound Administer via i.v. or i.g. Administer via i.v. or i.g. Formulate this compound->Administer via i.v. or i.g. Collect Blood Samples Collect Blood Samples Administer via i.v. or i.g.->Collect Blood Samples Inhibit β-glucuronidase Inhibit β-glucuronidase Collect Blood Samples->Inhibit β-glucuronidase LC-MS/MS Analysis LC-MS/MS Analysis Inhibit β-glucuronidase->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Efficacy Study Efficacy Study Pharmacokinetic Modeling->Efficacy Study Disease Model Disease Model Efficacy Study->Disease Model Treatment with Optimal Dose Treatment with Optimal Dose Disease Model->Treatment with Optimal Dose Endpoint Analysis Endpoint Analysis Treatment with Optimal Dose->Endpoint Analysis

Caption: Recommended workflow for in vivo studies with this compound.

Troubleshooting_Logic Low Plasma Concentration Low Plasma Concentration Poor Absorption Poor Absorption Low Plasma Concentration->Poor Absorption Rapid Metabolism Rapid Metabolism Low Plasma Concentration->Rapid Metabolism Change Formulation Change Formulation Poor Absorption->Change Formulation Change Route (i.v.) Change Route (i.v.) Poor Absorption->Change Route (i.v.) Measure Aglycone Measure Aglycone Rapid Metabolism->Measure Aglycone

Caption: Troubleshooting logic for low plasma concentrations.

References

Validation & Comparative

A Comparative Analysis of Norwogonin and Norwogonin-8-O-glucuronide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the anti-cancer properties of the flavonoid Norwogonin. This guide presents available experimental data for Norwogonin and discusses the potential implications of glucuronidation on its activity in the context of Norwogonin-8-O-glucuronide, for which specific anti-cancer data is not currently available in published literature.

Introduction

Norwogonin, a flavone (B191248) found in Scutellaria baicalensis, has demonstrated notable anti-cancer properties in various preclinical studies. Its biological activity is often compared to its structurally related counterparts, wogonin (B1683318) and its glycoside, wogonoside (B1683319). This guide provides a comprehensive comparison of the available data for Norwogonin and discusses the anticipated effects of glucuronidation by examining the differences between aglycones and their glucuronide metabolites, with a specific focus on the knowledge gap for this compound.

Norwogonin: A Potent Anti-Cancer Agent

Norwogonin has been shown to exert significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and autophagy.

Quantitative Analysis of Anti-Cancer Activity

The inhibitory concentration (IC50) values of Norwogonin have been determined in several cancer cell lines, highlighting its potency.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer32.24[1]
BT-549Triple-Negative Breast Cancer56.2[1]
HCC70Triple-Negative Breast Cancer39.05[1]
HCC1806Triple-Negative Breast Cancer37.3[1]
Human Colorectal CarcinomaColorectal Cancer15.5[2]
HL-60Leukemia21.7[3]

Notably, Norwogonin exhibits selectivity for cancer cells, with significantly higher IC50 values (>100 µM) in non-tumorigenic breast cell lines (MCF-10A and AG11132), suggesting a favorable therapeutic window.[1]

This compound: An Unexplored Frontier

As of the latest literature review, there is a conspicuous absence of published studies detailing the anti-cancer activity of this compound. While this specific glucuronide is available as a research chemical, its biological effects in cancer cell lines, including IC50 values and mechanisms of action, have not been reported.

The Impact of Glucuronidation on Flavonoid Activity: An Indirect Comparison

Glucuronidation is a major metabolic pathway for flavonoids, often altering their biological activity. To infer the potential properties of this compound, we can examine the well-documented differences between another flavonoid, wogonin, and its glycoside, wogonoside.

Studies have consistently shown that the aglycone form, wogonin, possesses significantly greater anti-proliferative activity compared to its glycoside, wogonoside.[4] For instance, in colorectal cancer cell lines, wogonin demonstrated potent growth inhibition, whereas wogonoside had no obvious effect.[4] This suggests that the addition of a glucuronic acid moiety can impede the anti-cancer efficacy of the parent flavonoid.

However, it is important to note that glucuronides can sometimes exhibit biological activity. For example, Glychionide A (Norwogonin-7-O-glucuronide), an isomer of the compound of interest, has an IC50 of 14 µM in PANC-1 pancreatic cancer cells and induces apoptosis and autophagy. This highlights that the position of glucuronidation can influence the biological activity of the resulting metabolite.

Mechanisms of Action: Norwogonin

Norwogonin's anti-cancer effects are mediated through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and autophagy.

Apoptosis Induction

Norwogonin triggers the mitochondrial apoptosis pathway, characterized by:

  • An increase in the Bax/Bcl-2 ratio.[1][2]

  • Cleavage of caspase-3.[1]

  • Induction of DNA fragmentation.[3]

Cell Cycle Arrest

Norwogonin induces cell cycle arrest at the G1 and G2/M phases by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin B1, and CDK1.[1]

Modulation of Signaling Pathways

Norwogonin has been shown to suppress the activation of pro-survival signaling pathways, including:

  • NF-κB Pathway: Inhibition of the nuclear translocation of p65.[1]

  • STAT3 Pathway: Reduction in the phosphorylation of STAT3.[1]

  • TAK1 Pathway: Downregulation of TAK1 expression.[1]

Norwogonin_Signaling_Pathway cluster_0 Cell Norwogonin Norwogonin TAK1 TAK1 Norwogonin->TAK1 inhibits NFkB NF-κB Norwogonin->NFkB inhibits STAT3 STAT3 Norwogonin->STAT3 inhibits CyclinD1_CDK1 Cyclin D1 / B1 CDK1 Norwogonin->CyclinD1_CDK1 inhibits Bax_Bcl2 ↑ Bax/Bcl-2 ratio Norwogonin->Bax_Bcl2 TAK1->NFkB TAK1->STAT3 CellCycle G1 & G2/M Arrest CyclinD1_CDK1->CellCycle Caspase3 ↑ Caspase-3 cleavage Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Norwogonin's inhibitory effects on key signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Norwogonin (e.g., 0-100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of Norwogonin that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with Norwogonin at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Apoptosis_Assay_Workflow start Cancer Cell Culture treatment Treat with Norwogonin start->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain analysis Flow Cytometry Analysis stain->analysis end Quantify Apoptotic Cells analysis->end

Workflow for the Annexin V/PI apoptosis assay.
Western Blotting

  • Protein Extraction: Lyse Norwogonin-treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-STAT3, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Norwogonin is a promising natural compound with potent and selective anti-cancer activity, particularly in triple-negative breast cancer and colorectal cancer. Its well-defined mechanisms of action, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, make it an attractive candidate for further drug development.

The biological activity of this compound remains to be elucidated. Based on the structure-activity relationships observed for other flavonoids like wogonin, it is plausible that the glucuronidated form may exhibit reduced anti-cancer potency compared to the aglycone. However, the activity of the 7-O-glucuronide isomer suggests that this is not a universal rule. Therefore, direct experimental evaluation of this compound in various cancer cell lines is imperative to determine its therapeutic potential. Future research should focus on comparative studies to definitively characterize the impact of glucuronidation on the anti-cancer profile of Norwogonin.

References

Comparative Analysis of Norwogonin Glucuronide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Norwogonin glucuronide isomers. Due to a notable gap in current research, this document focuses on the well-characterized Norwogonin-7-O-glucuronide, while drawing inferences about other potential isomers based on established principles of flavonoid metabolism.

Norwogonin, a flavone (B191248) found in Scutellaria baicalensis (Baikal skullcap), possesses three hydroxyl groups at the 5, 7, and 8 positions, making it a substrate for glucuronidation.[1][2] This metabolic process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, can result in the formation of different Norwogonin glucuronide isomers.[3][4] Glucuronidation typically enhances the water solubility of compounds, facilitating their excretion from the body.[5] While Norwogonin-7-O-glucuronide is a known metabolite and has been the subject of some investigation, comprehensive comparative studies on all possible isomers are currently lacking in the scientific literature.

Physicochemical and Pharmacokinetic Profiles

Limited data is available to construct a detailed comparative table of the physicochemical and pharmacokinetic properties of all Norwogonin glucuronide isomers. The following table summarizes the known information for Norwogonin-7-O-glucuronide and provides hypothetical considerations for other isomers based on general knowledge of flavonoid glucuronidation.

PropertyNorwogonin-7-O-glucuronideNorwogonin-5-O-glucuronide (Hypothetical)Norwogonin-8-O-glucuronide (Hypothetical)
Synonyms Glychionide A, Norwogonoside--
Molecular Formula C21H18O11[6]C21H18O11C21H18O11
Molecular Weight 446.35 g/mol [6]446.35 g/mol 446.35 g/mol
Bioavailability Likely low, as is common for flavonoid glycosides which undergo extensive first-pass metabolism.[7]Expected to be low. Studies on other flavones suggest the 5-OH position is often not glucuronidated.[3]Expected to be low.
Metabolism Primarily formed via UGT-mediated glucuronidation of Norwogonin.Would be formed through UGT activity, though its formation may be sterically hindered or enzymatically unfavorable.Would be formed through UGT activity.
Excretion Primarily renal excretion is expected.[8]Likely renal excretion.Likely renal excretion.

In Vitro Biological Activity

The primary biological activity data available is for Norwogonin-7-O-glucuronide, specifically its effects on cancer cells.

AssayNorwogonin-7-O-glucuronideNorwogonin-5-O-glucuronideThis compound
Cell Line PANC-1 (Pancreatic Cancer)Not availableNot available
IC50 14 µM[9]Not availableNot available
Observed Effects Promotes apoptosis and autophagy, induces G2/M cell cycle arrest.[9]Not availableNot available

Experimental Protocols

Detailed experimental protocols for the direct comparative analysis of Norwogonin glucuronide isomers are not available. However, the following methodologies are standard in the field for the synthesis, separation, and characterization of flavonoid glucuronides.

Enzymatic Synthesis of Norwogonin Glucuronides

This protocol is adapted from general methods for the enzymatic synthesis of flavonoid glucuronides.[3]

Materials:

  • Norwogonin

  • Human liver microsomes or recombinant UGT enzymes

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and the UGT-containing enzyme source.

  • Add Norwogonin (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Initiate the reaction by adding UDPGA.

  • Incubate the mixture at 37°C for a specified period (e.g., 1-4 hours).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for the presence of Norwogonin glucuronide isomers using HPLC-MS/MS.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol is based on general methods for separating flavonoid isomers.[10][11]

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • A linear gradient from 10% to 50% B over 30 minutes, followed by a wash and re-equilibration step.

Detection:

  • PDA detection at a wavelength range of 200-400 nm.

  • MS detection in negative ion mode to identify the mass-to-charge ratio (m/z) of the glucuronide isomers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general process of Norwogonin metabolism and a hypothetical workflow for a comparative analysis.

Norwogonin_Metabolism Norwogonin Norwogonin (5,7,8-trihydroxyflavone) UGT UDP-Glucuronosyltransferase (UGT) Enzymes Norwogonin->UGT Isomers Norwogonin Glucuronide Isomers UGT->Isomers N7G Norwogonin-7-O-glucuronide Isomers->N7G N5G Norwogonin-5-O-glucuronide (Hypothetical) Isomers->N5G N8G This compound (Hypothetical) Isomers->N8G Excretion Excretion N7G->Excretion N5G->Excretion N8G->Excretion

Caption: Metabolic pathway of Norwogonin to its glucuronide isomers.

Comparative_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_testing Comparative Testing cluster_analysis Data Analysis Synthesis Chemical or Enzymatic Synthesis of Norwogonin Glucuronides Separation HPLC Separation of Isomers Synthesis->Separation Characterization Structural Characterization (NMR, MS/MS) Separation->Characterization InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Characterization->InVivo Data Comparative Data Analysis InVitro->Data InVivo->Data

Caption: Proposed workflow for the comparative analysis of Norwogonin glucuronide isomers.

Conclusion and Future Directions

The current body of scientific literature provides a foundational understanding of Norwogonin-7-O-glucuronide, highlighting its potential as an anticancer agent. However, a significant knowledge gap exists regarding the other potential glucuronide isomers of Norwogonin. To fully elucidate the therapeutic potential of Norwogonin and its metabolites, future research should focus on:

  • Synthesis and isolation of all possible Norwogonin glucuronide isomers.

  • Comprehensive in vitro and in vivo comparative studies to determine the pharmacokinetic profiles and biological activities of each isomer.

  • Investigation of the specific UGT enzymes responsible for the formation of each isomer.

Such studies will be invaluable for the drug development community, potentially uncovering novel therapeutic agents with improved efficacy and safety profiles.

References

Validating the Antioxidant Capacity of Norwogonin-8-O-glucuronide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Norwogonin-8-O-glucuronide against its aglycone form, Norwogonin, and established antioxidant standards, Vitamin C and Trolox. Due to the limited direct experimental data on this compound, this guide synthesizes findings on Norwogonin and contextualizes them with the general effects of glucuronidation on flavonoid bioactivity.

Executive Summary

Norwogonin, a flavonoid, has demonstrated significant antioxidant activity across a range of in vitro assays. However, in the human body, flavonoids are often metabolized into glucuronidated forms, such as this compound. This metabolic process can alter their biological activity. General scientific consensus suggests that glucuronidation of flavonoids tends to decrease their antioxidant capacity compared to the parent aglycone. This guide presents the available data for Norwogonin and benchmark antioxidants to provide a predictive comparison for this compound.

Comparative Antioxidant Performance

The following tables summarize the available quantitative data for Norwogonin, Vitamin C, and Trolox across six common in vitro antioxidant assays. The data for this compound is projected to be lower than that of Norwogonin based on the general understanding of the impact of glucuronidation.

Table 1: Radical Scavenging and Chelating Activity (IC50/EC50 Values)

Antioxidant AssayNorwogoninThis compound (Projected)Vitamin C (Ascorbic Acid)Trolox
DPPH Radical Scavenging 0.28 ± 0.01 mmol/mLLower than Norwogonin~5.8 - 64 µg/mL~3.77 - 56 µM
Superoxide Radical Scavenging 0.11 ± 0.01 mmol/mLLower than Norwogonin~99.66 µg/mLData not readily available
Nitric Oxide Radical Scavenging 54.27 ± 0.58 µg/mLLower than Norwogonin~100 - 356.04 µg/mLData not readily available
Ferrous Iron Chelation 21.52 ± 0.48 µg/mLLower than NorwogoninData not readily availableData not readily available

Note: IC50/EC50 values represent the concentration required to inhibit 50% of the radical or chelate 50% of the metal ion. A lower value indicates higher antioxidant activity. Direct comparison between different units (mmol/mL, µg/mL, µM) should be made with caution.

Table 2: Reducing Power and Total Antioxidant Capacity

Antioxidant AssayNorwogoninThis compound (Projected)Vitamin C (Ascorbic Acid)Trolox
Reducing Power (Absorbance at 700 nm) 0.32 ± 0.01 (at a specific concentration)Lower than NorwogoninConcentration-dependent increase in absorbanceConcentration-dependent increase in absorbance
Total Antioxidant Capacity (Absorbance) 0.45 ± 0.01 (at a specific concentration)Lower than NorwogoninUsed as a standard for comparisonUsed as a standard for comparison (TEAC)

Note: For Reducing Power and Total Antioxidant Capacity assays, higher absorbance values generally indicate greater antioxidant activity. Data is often concentration-dependent and compared against a standard curve.

Visualizing the Pathways and Processes

The following diagrams illustrate the conceptual framework of flavonoid metabolism and the workflow of a common antioxidant assay.

cluster_ingestion Ingestion & Metabolism Norwogonin Norwogonin (Aglycone) High Antioxidant Activity Glucuronidation Phase II Metabolism (Glucuronidation in Liver/Intestine) Norwogonin->Glucuronidation UDP-glucuronosyltransferases Norwogonin_Glucuronide This compound (Reduced Antioxidant Activity) Glucuronidation->Norwogonin_Glucuronide start Start prepare_reagents Prepare DPPH radical solution and test compound dilutions start->prepare_reagents mix Mix DPPH solution with test compound or standard prepare_reagents->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at 517 nm using a spectrophotometer incubate->measure calculate Calculate percentage inhibition and IC50 value measure->calculate end End calculate->end

Cross-Validation of Analytical Methods for Norwogonin-8-O-glucuronide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norwogonin-8-O-glucuronide is a major metabolite of wogonin, a flavonoid with significant pharmacological activities. Accurate and reliable quantification of this metabolite in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. This guide provides a comparative overview of analytical methods applicable to the quantification of this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most prevalent and sensitive technique for this class of compounds. Due to a lack of direct cross-validation studies for this compound, this guide synthesizes data from studies on structurally similar flavonoid glucuronides, such as wogonoside (B1683319) (wogonin-7-O-glucuronide), to provide a robust comparative framework for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is a critical decision in drug development and research, directly impacting data quality and reliability. For flavonoid glucuronides, high-performance liquid chromatography (HPLC) coupled with various detectors and, more prominently, tandem mass spectrometry (LC-MS/MS) are the methods of choice.[1]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of LC-MS/MS for the analysis of flavonoid glucuronides, based on data reported for analogous compounds. These parameters are essential for the validation of any quantitative bioanalytical method.

Validation ParameterLC-MS/MSHPLC-UV
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation followed by UV absorbance detection.
Specificity Very HighModerate to High
Linearity (R²)¹ > 0.99> 0.99
Precision (RSD%)² < 15%< 15%
Accuracy (Recovery%)³ 85-115%85-115%
Limit of Detection (LOD)⁴ pg/mL to ng/mL rangeng/mL to µg/mL range

¹ Linearity (Coefficient of Determination, R²): Indicates how well the calibration curve fits the experimental data. ² Precision (Relative Standard Deviation, RSD%): Measures the closeness of repeated measurements. ³ Accuracy (Recovery%): Represents the closeness of the measured value to the true value. ⁴ Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Experimental Protocols

A detailed and robust experimental protocol is fundamental to achieving reproducible and accurate results. Below is a representative LC-MS/MS methodology for the quantification of flavonoid glucuronides in biological matrices.

LC-MS/MS Method for Flavonoid Glucuronide Quantification

This protocol is a synthesized example based on common practices for the analysis of flavonoid glucuronides in biological samples like plasma and bile.[2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of the biological sample (e.g., plasma), add an internal standard.

  • Dilute the sample with 900 µL of water containing 0.1% formic acid.

  • Load the diluted sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water with 0.1% formic acid to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol (B129727) with 0.1% formic acid.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax SB-C18, 15 cm, 3.5 µm).[3]

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[3][4]

  • Flow Rate: 0.5 mL/min.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: Maintained at 25°C.[3]

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for glucuronides, which readily form [M-H]⁻ ions.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. A characteristic fragmentation for glucuronides is the loss of the glucuronic acid moiety (-176 Da).[2]

  • Ion Spray Voltage: 4000 V.[3]

  • Drying Gas Temperature: 300°C.[3]

Mandatory Visualizations

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates the typical workflow for validating a bioanalytical method, ensuring its suitability for intended use.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Method Optimization B Specificity A->B C Linearity & Range B->C D Accuracy & Precision C->D E Sensitivity (LOD/LOQ) D->E F Stability E->F G Application to Study Samples F->G G cluster_0 Analytical Methods cluster_1 Comparison Criteria LCMS LC-MS/MS Specificity Specificity LCMS->Specificity Very High Sensitivity Sensitivity LCMS->Sensitivity High Cost Cost & Complexity LCMS->Cost High Matrix Matrix Effect LCMS->Matrix Prone to Suppression HPLCUV HPLC-UV HPLCUV->Specificity Moderate HPLCUV->Sensitivity Lower HPLCUV->Cost Low HPLCUV->Matrix Less Prone

References

Efficacy of Norwogonin-8-O-glucuronide and Its Aglycone, Norwogonin, Compared to Other Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Norwogonin-8-O-glucuronide and its aglycone, norwogonin (B192581), against other structurally related flavonoids. The data presented herein is compiled from preclinical studies to assist researchers and drug development professionals in evaluating their therapeutic potential. While direct comparative studies on this compound are limited, this guide leverages extensive data on its aglycone, norwogonin, and provides context on the potential influence of glucuronidation on flavonoid bioactivity.

Executive Summary

Norwogonin, the aglycone of this compound, demonstrates superior efficacy in both anticancer and antioxidant activities when compared to its methylated counterpart, wogonin (B1683318), and other related flavonoids. In studies on triple-negative breast cancer (TNBC), norwogonin exhibited more potent anti-proliferative and cytotoxic effects at lower concentrations than wogonin and its glycoside, wogonoside (B1683319). Furthermore, investigations into its antioxidant properties revealed norwogonin to be the most potent radical scavenger among the tested flavones, a characteristic attributed to the presence of a hydroxyl group at the C-8 position. Glucuronidation, the process that converts norwogonin to this compound, is known to enhance the solubility and bioavailability of flavonoids, though its impact on specific bioactivity can vary.

Anticancer Efficacy: Norwogonin vs. Wogonin and Wogonoside

Norwogonin has been identified as a potent anticancer agent, particularly in triple-negative breast cancer (TNBC) cell lines. The following table summarizes the comparative antiproliferative and cytotoxic effects of norwogonin, wogonin, and wogonoside.

Table 1: Comparative Anticancer Activity in TNBC Cells

CompoundConcentration for EffectCell LinesObserved EffectsReference
Norwogonin 40 µMMDA-MB-231, BT-549, HCC70, HCC1806Significant inhibition of growth and decreased viability[1]
Wogonin 100 µMMDA-MB-231, BT-549, HCC70, HCC1806Less potent anti-proliferative and cytotoxic effects compared to norwogonin[1]
Wogonoside 100 µMMDA-MB-231, BT-549, HCC70, HCC1806Less potent anti-proliferative and cytotoxic effects compared to norwogonin[1]

Note: Norwogonin demonstrated minimal effects on non-tumorigenic breast cell lines (MCF-10A and AG11132), suggesting a degree of selectivity for cancer cells.[1]

Experimental Protocol: Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of norwogonin, wogonin, and wogonoside on the proliferation of TNBC and non-tumorigenic breast cell lines.

Methodology:

  • Cell Culture: TNBC cell lines (MDA-MB-231, BT-549, HCC70, and HCC1806) and non-tumorigenic breast cell lines (MCF-10A and AG11132) were cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of norwogonin, wogonin, or wogonoside for a specified period (e.g., 24-72 hours).

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside analog of thymidine, was added to the cell culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.

  • Detection: After incubation, cells were fixed, and the incorporated BrdU was detected using a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Quantification: A substrate for the enzyme is added, and the resulting colorimetric reaction is measured using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

G cluster_setup Cell Culture and Treatment cluster_assay BrdU Incorporation Assay A Seed TNBC and non-tumorigenic cells in 96-well plates B Treat with Norwogonin, Wogonin, or Wogonoside A->B C Add BrdU labeling solution B->C D Incubate to allow BrdU incorporation C->D E Fix cells and add anti-BrdU antibody D->E F Add substrate and measure absorbance E->F G Results F->G Analyze Data: Compare proliferation rates

Caption: Norwogonin inhibits LPS-induced inflammatory pathways.

The Role of Glucuronidation

This compound is a metabolite of norwogonin, formed by the attachment of a glucuronic acid moiety. This process, known as glucuronidation, generally increases the water solubility and bioavailability of flavonoids, facilitating their systemic circulation and excretion. However, the addition of the glucuronide group can alter the biological activity of the parent compound. In some cases, the glucuronidated form may be less active than the aglycone, while in others, it can exhibit enhanced or novel activities. The glucuronide may also act as a prodrug, being converted back to the active aglycone at the target site. Further research is required to elucidate the specific efficacy of this compound in comparison to norwogonin and other flavonoids.

Conclusion

The available evidence strongly suggests that norwogonin, the aglycone of this compound, is a highly potent flavonoid with significant anticancer and antioxidant properties, outperforming its close structural relatives in preclinical models. While direct comparative efficacy data for this compound is not yet available, its enhanced bioavailability due to glucuronidation makes it a compound of high interest for further investigation. Future studies should focus on directly comparing the biological activities of this compound with norwogonin and other flavonoids to fully understand its therapeutic potential.

References

Comparative study of Norwogonin metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound across different species is a cornerstone of preclinical development. This guide provides a comparative overview of the metabolism of Norwogonin, a flavone (B191248) found in Scutellaria baicalensis, across various species. The primary metabolic pathways, methylation and glucuronidation, are examined, supported by available experimental data to highlight species-specific differences.

Norwogonin (5,7,8-trihydroxyflavone) undergoes Phase I and Phase II metabolism, primarily through methylation and glucuronidation, respectively. The major metabolites formed are wogonin (B1683318) (8-O-methylnorwogonin), isowogonin (7-O-methylnorwogonin), and various glucuronide conjugates. Significant interspecies differences in the rates and primary pathways of Norwogonin metabolism have been observed, which can have implications for its pharmacological activity and toxicological profile.

In Vitro Metabolism of Norwogonin

In vitro studies using liver microsomes and cytosol from different species are crucial for elucidating the metabolic pathways and identifying the enzymes involved in the biotransformation of Norwogonin.

Phase I Metabolism: Methylation

The primary Phase I metabolic pathway for Norwogonin is methylation, catalyzed by catechol-O-methyltransferase (COMT). This enzymatic reaction results in the formation of wogonin and isowogonin.

While direct comparative kinetic data for Norwogonin methylation across multiple species is limited in the currently available literature, the general activity of COMT is known to vary between species, which would suggest species-specific differences in the formation of methylated metabolites of Norwogonin.

Phase II Metabolism: Glucuronidation

Glucuronidation is a major Phase II detoxification pathway for Norwogonin and its methylated metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). A study on the glucuronidation of wogonin, the 8-O-methylated metabolite of Norwogonin, in liver and intestinal microsomes provides valuable insights into the comparative glucuronidation capacity across several species.[1] The intrinsic clearance (CLint) values for wogonin glucuronidation in liver microsomes were found to be in the order of: rats > humans ≈ monkeys > mice > dogs.[1] In intestinal microsomes, the order was: rats > monkeys > mice > dogs > humans.[1] This data suggests that rats have a significantly higher capacity for glucuronidating this flavone compared to other species, including humans.

Table 1: Comparative Intrinsic Clearance (CLint) of Wogonin Glucuronidation in Liver and Intestinal Microsomes

SpeciesLiver Microsomes CLint (Relative Rank)Intestinal Microsomes CLint (Relative Rank)
Rat 11
Human 25
Monkey 22
Mouse 33
Dog 44
(Data adapted from a study on wogonin glucuronidation, which serves as a surrogate for Norwogonin glucuronidation for comparative purposes)[1]

Metabolic Pathways and Experimental Workflow

The metabolic transformation of Norwogonin involves a series of enzymatic reactions. The following diagrams illustrate the primary metabolic pathways and a general experimental workflow for studying its in vitro metabolism.

Norwogonin_Metabolism Norwogonin Norwogonin Wogonin Wogonin (8-O-methylnorwogonin) Norwogonin->Wogonin COMT Isowogonin Isowogonin (7-O-methylnorwogonin) Norwogonin->Isowogonin COMT Norwogonin_Glucuronides Norwogonin Glucuronides Norwogonin->Norwogonin_Glucuronides UGTs Wogonin_Glucuronide Wogonin Glucuronide Wogonin->Wogonin_Glucuronide UGTs Isowogonin_Glucuronide Isowogonin Glucuronide Isowogonin->Isowogonin_Glucuronide UGTs

Figure 1: Primary metabolic pathways of Norwogonin.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes/Cytosol\n(Human, Rat, Mouse, Dog) Microsomes/Cytosol (Human, Rat, Mouse, Dog) Incubate at 37°C Incubate at 37°C Microsomes/Cytosol\n(Human, Rat, Mouse, Dog)->Incubate at 37°C Norwogonin Stock Solution Norwogonin Stock Solution Norwogonin Stock Solution->Incubate at 37°C Cofactors (UDPGA, SAM) Cofactors (UDPGA, SAM) Cofactors (UDPGA, SAM)->Incubate at 37°C Sample Quenching Sample Quenching Incubate at 37°C->Sample Quenching LC-MS/MS Analysis LC-MS/MS Analysis Sample Quenching->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Figure 2: General experimental workflow for in vitro metabolism studies.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate assessment of Norwogonin metabolism.

In Vitro Incubation with Liver Microsomes and Cytosol

Objective: To determine the kinetics of Norwogonin methylation and glucuronidation in liver preparations from different species.

Materials:

  • Pooled liver microsomes (human, rat, mouse, dog)

  • Pooled liver cytosol (human, rat, mouse, dog)

  • Norwogonin

  • UDP-glucuronic acid (UDPGA)

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl2)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Formic acid

  • Internal standard (e.g., a structurally similar compound not found in the incubation mixture)

Procedure:

  • Preparation of Incubation Mixtures:

    • For glucuronidation assays, prepare incubation mixtures containing liver microsomes (final protein concentration 0.5 mg/mL), Norwogonin (at various concentrations, e.g., 1-100 µM), MgCl2 (5 mM), and alamethicin (B1591596) (25 µg/mg protein) in potassium phosphate buffer (100 mM, pH 7.4).

    • For methylation assays, prepare incubation mixtures containing liver cytosol (final protein concentration 1 mg/mL), Norwogonin (at various concentrations, e.g., 1-100 µM), and MgCl2 (5 mM) in potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction:

    • For glucuronidation, initiate the reaction by adding UDPGA (final concentration 2 mM).

    • For methylation, initiate the reaction by adding SAM (final concentration 1 mM).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the terminated reaction mixtures at 14,000 rpm for 10 minutes to precipitate proteins. Collect the supernatant for analysis.

LC-MS/MS Analysis

Objective: To separate, identify, and quantify Norwogonin and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of Norwogonin and its known metabolites. Full scan and product ion scan modes for the identification of unknown metabolites.

  • MRM Transitions: Specific precursor-to-product ion transitions for Norwogonin, wogonin, isowogonin, and their glucuronides need to be optimized.

Data Analysis:

  • Metabolite identification is based on retention times and mass spectral data (parent and fragment ions).

  • Quantification is performed by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

  • Kinetic parameters (Km and Vmax) are determined by fitting the metabolite formation rates at different substrate concentrations to the Michaelis-Menten equation using appropriate software. The intrinsic clearance (CLint) is calculated as Vmax/Km.

Conclusion

The metabolism of Norwogonin exhibits significant species-dependent differences, particularly in the glucuronidation pathway. Based on data from its methylated metabolite, wogonin, rats demonstrate a much higher capacity for glucuronidation in both liver and intestine compared to humans, monkeys, mice, and dogs.[1] These variations underscore the importance of conducting comparative metabolic studies to select the most appropriate animal model for preclinical pharmacokinetic and toxicological assessments of Norwogonin and related flavonoids. The provided experimental protocols offer a framework for conducting such comparative in vitro studies to generate crucial data for drug development programs. Further research is warranted to obtain direct quantitative data on Norwogonin's methylation and glucuronidation kinetics across a wider range of species to build a more complete and predictive metabolic map.

References

A Head-to-Head Comparison: Norwogonin-8-O-glucuronide and Wogonin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, wogonin (B1683318) and its derivatives have garnered significant attention for their therapeutic potential. This guide provides a comprehensive, data-driven comparison of wogonin and its metabolite, norwogonin-8-O-glucuronide. Due to a notable lack of publicly available experimental data for this compound, this comparison primarily focuses on wogonin and its aglycone counterpart, norwogonin (B192581) (5,7,8-trihydroxyflavone), for which research is more abundant. This guide aims to equip researchers, scientists, and drug development professionals with a clear, objective overview to inform future research and development endeavors.

Physicochemical and Pharmacokinetic Profiles

Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, is characterized by its low water solubility, which presents a significant challenge to its bioavailability.[1][2] Conversely, while specific data for this compound is scarce, glucuronidation is a common metabolic pathway that increases the water solubility of compounds to facilitate their excretion. It is therefore highly probable that this compound exhibits greater water solubility than its aglycone form.

Wogonin undergoes extensive metabolism in the body, with its glucuronide and sulfate (B86663) conjugates being the predominant forms found in plasma.[3][4] Wogonin-7-O-glucuronide has been identified as a major metabolite.[3] The oral bioavailability of wogonin is reported to be very low, in the range of 1.10% in rats, which is attributed to its poor solubility and rapid metabolism.[5]

Table 1: Physicochemical and Pharmacokinetic Properties of Wogonin and Norwogonin

PropertyWogoninNorwogoninThis compound
Molecular Formula C₁₆H₁₂O₅C₁₅H₁₀O₅C₂₁H₁₈O₁₁
Molecular Weight 284.26 g/mol 270.24 g/mol [6]446.38 g/mol [7]
Water Solubility Low[1][2]Data not availablePredicted to be higher than Norwogonin
Oral Bioavailability ~1.10% (in rats)[5]Data not availableData not available
Key Metabolites Glucuronide and sulfate conjugates[3][4]Data not availableNot applicable

Comparative Pharmacological Activities

Both wogonin and norwogonin have demonstrated significant anticancer and anti-inflammatory properties in preclinical studies. Notably, research suggests that norwogonin may possess more potent anticancer activity in certain cancer cell lines compared to wogonin.

Anticancer Activity

Studies have shown that norwogonin is a more potent inhibitor of cell growth and viability in triple-negative breast cancer (TNBC) cells than wogonin.[8] For instance, a concentration of 40 μM norwogonin was found to be more effective than 100 μM of wogonin in inhibiting proliferation and inducing cytotoxicity in these cells.[8] The anticancer effects of both compounds are attributed to their ability to induce cell cycle arrest and apoptosis.[8]

Table 2: Comparative Anticancer Activity of Wogonin and Norwogonin

Cancer Cell LineCompoundIC₅₀ (μM)Reference
MDA-MB-231 (TNBC)Norwogonin32.24[8]
BT-549 (TNBC)Norwogonin56.2[8]
HCC70 (TNBC)Norwogonin39.05[8]
HCC1806 (TNBC)Norwogonin37.3[8]
Various Cancer Cell LinesWogonin1-100 (effective concentration range)[9]
Anti-inflammatory Activity

Wogonin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[10] It has been shown to suppress the expression of iNOS and COX-2.[10] Norwogonin has also been reported to possess anti-inflammatory and antioxidant properties.[11] It has been shown to inhibit LPS-driven osteoclast differentiation and function at a concentration of 160 μM.[11]

Signaling Pathways

Both wogonin and norwogonin modulate multiple signaling pathways involved in cancer progression and inflammation. A key mechanism of action for norwogonin in TNBC cells involves the downregulation of the TAK1/NF-κB/STAT3 signaling pathway.[8] Wogonin has also been shown to inhibit NF-κB and STAT3 signaling.

Norwogonin Signaling Pathway in TNBC Norwogonin Norwogonin TAK1 TAK1 Norwogonin->TAK1 inhibition CellCycleArrest CellCycleArrest Norwogonin->CellCycleArrest induction Apoptosis Apoptosis Norwogonin->Apoptosis induction NF_kB NF_kB TAK1->NF_kB activation STAT3 STAT3 TAK1->STAT3 activation Proliferation Proliferation NF_kB->Proliferation promotion STAT3->Proliferation promotion

Caption: Norwogonin's inhibitory action on the TAK1/NF-κB/STAT3 pathway in TNBC cells.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of wogonin and norwogonin on cancer cells.

Materials:

  • 96-well plates

  • Cancer cells

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of wogonin or norwogonin for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the ability of the compounds to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Sodium nitrite (B80452) standard

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of wogonin or norwogonin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined using a sodium nitrite standard curve.

Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines a typical pharmacokinetic study to determine the bioavailability and other pharmacokinetic parameters of a compound.

Materials:

  • Sprague-Dawley rats

  • Test compound formulation

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight before oral administration of the test compound.

  • Administer a single oral dose of the compound via gavage.

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

Experimental_Workflow_Pharmacokinetics cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal_Acclimatization Fasting Fasting Animal_Acclimatization->Fasting Oral_Gavage Oral_Gavage Fasting->Oral_Gavage Blood_Collection Blood_Collection Oral_Gavage->Blood_Collection Plasma_Separation Plasma_Separation Blood_Collection->Plasma_Separation LC_MS_MS LC_MS_MS PK_Analysis PK_Analysis LC_MS_MS->PK_Analysis

Caption: A generalized workflow for an in vivo pharmacokinetic study in rats.

Conclusion

Wogonin and its aglycone, norwogonin, are promising flavonoids with demonstrated anticancer and anti-inflammatory activities. Current evidence suggests that norwogonin may offer superior potency against certain cancers. However, the therapeutic application of both compounds is hampered by poor bioavailability. The glucuronidated form, this compound, is expected to have improved water solubility, a critical factor for drug development, but a significant lack of experimental data on its pharmacological and pharmacokinetic properties remains a major gap in the literature. Further research dedicated to the synthesis, characterization, and biological evaluation of this compound is imperative to fully understand its therapeutic potential and to provide a solid foundation for future drug development efforts.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Norwogonin-8-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Safety and Handling Precautions

Based on the Safety Data Sheet for Norwogonin, the parent compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[4] However, it is crucial to follow standard laboratory safety protocols when handling any chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water. If symptoms persist, consult a physician.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3] Recommended storage is at -20°C.[1]

Quantitative Data Summary

The following table summarizes the key safety and physical properties of the parent compound, Norwogonin, as detailed in its Safety Data Sheet. This information can serve as a conservative guide for handling Norwogonin-8-O-glucuronide.

PropertyDataReference
GHS Hazard Classification Not classified as hazardous[4]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[4]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[4]
Explosion Hazard Product does not present an explosion hazard[4]
Flammability Product is not flammable[4]

Disposal Plan

Given that Norwogonin is not classified as hazardous, it is likely that small quantities of this compound used in research settings can be disposed of as non-hazardous waste. However, it is imperative to adhere to local, state, and federal regulations regarding chemical waste disposal.

Step-by-Step Disposal Procedure:

  • Consult Local Regulations: Before disposal, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Regulations can vary significantly.

  • Waste Characterization: Based on the available data for Norwogonin, it is unlikely that this compound would be classified as hazardous waste. However, any solvents or other chemicals mixed with the compound must be considered in the final waste characterization.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name ("this compound") and any other required information as per your institution's protocol.

  • Disposal Pathway:

    • For Uncontaminated Solid Waste: If the compound is in its pure, solid form and has not been contaminated with hazardous materials, it may be permissible to dispose of it as general laboratory waste. Always confirm with your EHS department first.

    • For Contaminated Waste or Solutions: If the compound is in a solution or mixed with other materials, the disposal method will be determined by the hazards of the other components. For instance, if dissolved in a flammable solvent, it must be disposed of as flammable waste.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, as required by your institution.

Experimental Workflow for Disposal

References

Personal protective equipment for handling Norwogonin-8-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

I. Personal Protective Equipment (PPE)

A baseline of personal protective equipment is essential to minimize exposure and ensure a safe laboratory environment. All personnel should be trained in the proper use and disposal of PPE.[1]

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or safety goggles should be worn at all times in the laboratory to protect from splashes or aerosols.[2][3]
Hand Protection Disposable nitrile gloves are recommended to prevent direct skin contact.[2][3] Gloves should be inspected before use and changed immediately if contaminated or torn.[2]
Body Protection A standard laboratory coat should be worn to protect clothing and skin from potential spills.[2]
Respiratory For handling small quantities of the powder on an open bench, respiratory protection is typically not required. If there is a risk of generating dust, work in a fume hood.

II. Operational Plan: Handling and Experimental Protocol

Adherence to a strict operational plan is crucial for the safe handling of Norwogonin-8-O-glucuronide.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • For procedures that may generate dust, such as weighing or reconstituting the solid compound, it is recommended to work in a chemical fume hood to minimize inhalation exposure. For non-volatile, non-hazardous substances, a standard laboratory bench may be sufficient.[2]

2. Weighing and Solution Preparation:

  • When weighing the powdered form of this compound, use a chemical fume hood or a balance with a draft shield to contain any airborne particles.

  • To prepare solutions, slowly add the solvent to the powder to avoid splashing. Solvents such as DMSO, Pyridine, Methanol, and Ethanol are mentioned for this compound.

  • Cap vials and containers securely after use.

3. Storage:

  • This compound should be stored at -20°C.[4]

  • Keep the container tightly sealed and protected from light and moisture.

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.

III. Disposal Plan

Proper disposal of chemical waste is critical to maintaining a safe laboratory and protecting the environment.

1. Waste Segregation:

  • All disposable materials that come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemical waste.

  • Segregate this waste from regular trash.

2. Waste Collection:

  • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate waste containers.

  • Do not mix with incompatible waste streams.

3. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

  • Glucuronides are generally water-soluble and can be considered for aqueous waste streams.[5][6] However, the specific disposal route should be determined by your institution's environmental health and safety (EHS) department.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS (if available) and Handling Protocol B Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) A->B C Prepare Work Area (Fume Hood if necessary) B->C D Weigh Compound C->D E Prepare Solution D->E F Perform Experiment E->F K Store at -20°C in Tightly Sealed Container E->K Unused Solution G Segregate Waste (Solid & Liquid) F->G H Label Waste Containers G->H I Dispose via Institutional EHS H->I J Clean Work Area I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.